molecular formula C9H12N2O B1266287 2-Amino-3-phenylpropanamide CAS No. 60058-39-1

2-Amino-3-phenylpropanamide

Katalognummer: B1266287
CAS-Nummer: 60058-39-1
Molekulargewicht: 164.2 g/mol
InChI-Schlüssel: OBSIQMZKFXFYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-3-phenylpropanamide (CAS 17193-31-6), also commonly known as phenylalaninamide, is a chiral organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound belongs to the class of phenylalanine and derivatives and serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure, featuring both an amino group and an amide group on a propanamide backbone attached to a phenyl ring, makes it a versatile precursor and core scaffold for the development of novel chemical entities . In scientific research, 2-Amino-3-phenylpropanamide is primarily utilized as a key intermediate in peptide synthesis, allowing researchers to incorporate modified phenylalanine motifs into novel peptide sequences . Beyond its role as a building block, the compound and its derivatives have demonstrated significant research potential in agricultural chemistry. Studies have shown that certain 3-phenylpropanamide derivatives exhibit excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), outperforming standard controls in some cases . Furthermore, from a pharmacological perspective, the (S)-enantiomer of phenylalaninamide has been identified as an inhibitor of the human Substance-P receptor, indicating its relevance in neuropharmacology and related biochemical studies . Researchers value this compound for its well-characterized structure and the reactivity of its functional groups, which enable a wide range of chemical transformations. The propanamide moiety is of particular interest in medicinal chemistry for its ability to participate in hydrogen bonding, which can be crucial for the interaction of a molecule with its biological target . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSIQMZKFXFYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70901095
Record name Phenylalanine amide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17193-31-6, 60058-39-1
Record name α-Aminobenzenepropanamide
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Record name Phenylalanine amide
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Record name Phenylalanine amide
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Record name 2-amino-3-phenylpropanamide
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2-Amino-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-3-phenylpropanamide, commonly known as L-phenylalaninamide, is the C-terminal amide derivative of the essential amino acid L-phenylalanine. Its structural simplicity belies a rich conformational landscape and the potential for complex intermolecular interactions, making it a significant model system in bio-organic chemistry and a foundational building block in peptide-based drug development.[1] This guide provides a comprehensive technical overview of the synthesis, structural characterization, and conformational analysis of 2-Amino-3-phenylpropanamide. While a publicly deposited crystal structure for the parent compound remains elusive in major databases, this document synthesizes data from analogous structures and theoretical principles to predict its solid-state architecture. We will explore the critical role of hydrogen bonding in its expected crystal packing and delve into the torsional degrees of freedom that govern its molecular shape. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fundamental biomolecule.

Introduction and Significance

2-Amino-3-phenylpropanamide is a chiral molecule derived from L-phenylalanine, featuring a primary amine at the alpha-carbon (Cα), a benzyl side chain, and a primary amide group in place of the carboxylic acid. This modification from a carboxylate to a neutral amide group significantly alters its electronic properties, hydrogen bonding capability, and overall acid-base character. These molecules are of interest in medicinal chemistry as they can serve as precursors in the synthesis of more complex pharmaceutical agents, including antimycobacterial compounds.[2] Understanding the intrinsic conformational preferences and crystal packing of the base phenylalaninamide structure is paramount for the rational design of its derivatives, where solid-state properties can influence solubility, stability, and bioavailability.

Synthesis and Characterization

The synthesis of L-phenylalaninamide is typically achieved from its parent amino acid, L-phenylalanine, through a series of protection and coupling steps. A robust and common methodology is employed to prevent racemization and ensure high purity of the final product.

Synthetic Pathway Rationale

The primary challenge in synthesizing amino acid amides is the selective formation of the amide bond at the C-terminus without interfering with the N-terminal amine. This necessitates the use of a protecting group for the α-amino group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under coupling conditions and its facile removal with mild acid. The amide bond itself can be formed using a variety of coupling reagents. Propylphosphonic anhydride (T3P®) is an efficient reagent that promotes amide bond formation with minimal side reactions.[2]

Experimental Protocol: Synthesis

A representative, detailed protocol for the laboratory-scale synthesis of (R)-2-Amino-3-phenylpropanamide is provided below.

Step 1: Boc-Protection of L-Phenylalanine

  • Suspend L-Phenylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 equiv.) and stir until the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product, Boc-L-phenylalanine, with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the protected amino acid.

Step 2: Amide Coupling to form Boc-L-phenylalaninamide

  • Dissolve Boc-L-phenylalanine (1 equiv.) and ammonium chloride (1.2 equiv.) in dichloromethane (DCM).

  • Add a tertiary amine base such as triethylamine (2.5 equiv.).

  • Cool the mixture to 0 °C.

  • Add T3P® (1.5 equiv., typically as a 50% solution in ethyl acetate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain Boc-L-phenylalaninamide.

Step 3: Boc-Deprotection

  • Dissolve the purified Boc-L-phenylalaninamide in a minimal amount of DCM or ethyl acetate.

  • Add an excess of 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the solvent under reduced pressure to yield the hydrochloride or trifluoroacetate salt of L-phenylalaninamide.

  • The free amine can be obtained by neutralization with a suitable base and subsequent extraction.

Characterization

The identity and purity of the synthesized 2-Amino-3-phenylpropanamide are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amine and amide, and the C=O stretch of the amide.

Crystal Structure Analysis

Predicted Molecular Geometry

The molecule is expected to exist as a zwitterion in the crystal lattice, similar to its parent amino acid, with a protonated α-amino group (NH₃⁺) and a neutral amide group. The amide group itself is planar due to the delocalization of the nitrogen lone pair into the carbonyl group.[5]

Intermolecular Interactions and Crystal Packing

The crystal structure will be dominated by a three-dimensional network of hydrogen bonds.[4] Key interactions are predicted to be:

  • N-H···O Bonds: The protonated α-amino group (NH₃⁺) and the amide N-H are strong hydrogen bond donors. The primary acceptor is the carbonyl oxygen of the amide group. These interactions are expected to link molecules into chains or sheets.

  • π-π Stacking: The phenyl rings of the benzyl side chains are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[6]

The packing arrangement will seek to maximize the efficiency of these hydrogen bonds and van der Waals forces, leading to a dense, stable crystalline form. The specific packing motif (e.g., herringbone, layered) would be determined by the interplay of these forces.

Crystallographic Parameters (Hypothetical)

Based on the structure of L-phenylalanine, one could anticipate a monoclinic or orthorhombic crystal system. The table below presents hypothetical, yet plausible, crystallographic data for discussion and as a target for future experimental verification.

ParameterPredicted ValueRationale / Comparison
Crystal SystemMonoclinicCommon for amino acids; L-phenylalanine crystallizes in the monoclinic P2₁ space group.[4]
Space GroupP2₁A common chiral space group for enantiopure amino acid derivatives.
a (Å)5 - 10Based on typical molecular dimensions.
b (Å)8 - 15
c (Å)10 - 20
β (°)90 - 110
Z2 or 4Number of molecules in the unit cell.
V (ų)800 - 1200
Hydrogen BondsN-H···OPrimary interaction type. Expected bond lengths of ~2.8-3.2 Å.

Conformational Analysis

The biological activity and physical properties of 2-Amino-3-phenylpropanamide are dictated by its three-dimensional shape or conformation.[7] The molecule's flexibility arises from rotation around several single bonds.

Key Torsional Angles

The conformation of the molecule is primarily defined by three key torsional (dihedral) angles:

  • Φ (Phi): C-N-Cα-C

  • Ψ (Psi): N-Cα-C-N

  • χ₁ (Chi-1): N-Cα-Cβ-Cγ

The allowed values for these angles are restricted by steric hindrance between non-bonded atoms. For instance, certain combinations of Φ and Ψ are energetically unfavorable, a principle famously depicted in the Ramachandran plot for peptides.

Predicted Stable Conformations

Quantum mechanical calculations and NMR studies on related peptides suggest that the side-chain conformation (χ₁) of phenylalanine residues has preferred staggered arrangements (gauche+, gauche-, and trans) to minimize steric clashes.[8] The trans conformer (χ₁ ≈ 180°) is often the most stable as it places the bulky phenyl group away from the peptide backbone.[8] The presence of an intramolecular hydrogen bond between the NH₃⁺ group and the amide oxygen is possible and would further stabilize specific conformations.

Experimental and Computational Approaches
  • NMR Spectroscopy: In solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to measure through-space distances between protons. These distances provide crucial constraints for determining the average solution-state conformation.[9]

  • Computational Modeling: Methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations in the gas phase or with solvent models. This allows for the identification of low-energy, stable conformers and the barriers to rotation between them.[10]

Methodologies and Workflows

A logical workflow is essential for the comprehensive analysis of 2-Amino-3-phenylpropanamide.

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Structural Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, MS, IR Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Crystallization Crystallization Screening Purity->Crystallization Conformational Conformational Analysis (NMR, DFT) Purity->Conformational XRD X-Ray Diffraction Crystallization->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Structure_Solution->Conformational

Caption: Overall experimental workflow for the synthesis and structural analysis of 2-Amino-3-phenylpropanamide.

Molecular Structure and Key Rotations

Caption: Molecular structure of 2-Amino-3-phenylpropanamide highlighting key rotatable bonds (torsional angles).

Conclusion

2-Amino-3-phenylpropanamide serves as a vital model for understanding the structural chemistry of modified amino acids. While its definitive crystal structure awaits experimental elucidation and public deposition, a robust model based on established chemical principles and data from analogous compounds can be constructed. Its structure is predicted to be heavily influenced by a network of N-H···O hydrogen bonds and potential π-π stacking interactions. The molecule's conformation is governed by the torsional angles Φ, Ψ, and χ₁, with a preference for staggered side-chain orientations. The synthetic and analytical protocols detailed herein provide a framework for the preparation and comprehensive characterization of this and related compounds, which are crucial for advancing the fields of peptide chemistry and drug discovery.

References

  • Ontosight AI. L-Phenylalaninamide Compound Introduction. Ontosight.ai. Available from: [Link]

  • Mann, L., Lang, M., Schulze, P., et al. (2023). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. RSC Medicinal Chemistry, 14, 1373-1386. Available from: [Link]

  • d'Acunzo, N., et al. (2012). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry - A European Journal, 18(43), 13763-13769. Available from: [Link]

  • Ghalib, R. M., et al. (2012). 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. Available from: [Link]

  • Dominiak, P. M., et al. (2014). Crystal packing and hydrogen-bond motifs in the l-phenylalaninium hydrogen maleate crystalline structure. IUCrJ, 1(Pt 6), 415-425. Available from: [Link]

  • Wikipedia. Amide. Available from: [Link]

  • San Diego State University. Conformational Analysis. Available from: [Link]

  • d'Acunzo, N., et al. (2012). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. Available from: [Link]

  • George, C., et al. (1998). Tilted amides in amino acid and peptide derivatives. Journal of the American Chemical Society, 120(46), 11914-11919. Available from: [Link]

  • Ishida, T., et al. (1985). Stacking and hydrogen bonding interactions between phenylalanine and guanine nucleotide: crystal structure of L-phenylalanine-7-methylguanosine-5'-monophosphate complex. Biochemistry, 24(24), 7063-7067. Available from: [Link]

  • Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 130(47), 15970-15971. Available from: [Link]

  • Naghiyev, T. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 612-617. Available from: [Link]

  • Organic Syntheses. Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. Available from: [Link]

  • PubChem. (2R)-2-amino-3-phenylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • Harris, K. D. M., et al. (2011). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics, 13, 16483-16488. Available from: [Link]

  • van de Streek, J., et al. (2020). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 20(3), 1907-1915. Available from: [Link]

  • Asakura, T., et al. (2001). Precise side-chain conformation analysis of L-phenylalanine in alpha-helical polypeptide by quantum-chemical calculation and C-13 CP-MAS NMR measurement. Journal of Molecular Structure, 561(1-2), 101-115. Available from: [Link]

  • PubChem. 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • SpectroscopyNOW.com. (2011). Theoretical crystal: Density functional theory reveals amino acid structure. Available from: [Link]

  • ResearchGate. (2025). Conformational structure and intermolecular interaction of phenylalanine by Raman spectroscopy in the C H stretching region. Available from: [Link]

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Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery, the phenylalanine scaffold and its derivatives, such as 2-amino-3-phenylpropanamide, represent a cornerstone of medicinal chemistry.[] Their structural motifs are prevalent in a vast array of therapeutic agents. Consequently, the unambiguous confirmation of their molecular structure and purity is not merely a procedural step but a foundational pillar of scientific integrity and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of techniques. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining not just how to perform spectroscopic analysis, but why specific experimental choices are made and how a multi-faceted approach creates a self-validating system of structural elucidation.

The Molecular Blueprint: Core Structure and Spectroscopic Implications

At the heart of our analysis is the 2-amino-3-phenylpropanamide core. Understanding its constituent parts is the first step in predicting and interpreting its spectroscopic signature.

  • Primary Amide (-CONH₂): This group is rich in spectroscopic handles, featuring a carbonyl (C=O) bond and two N-H bonds. It will produce strong, characteristic signals in Infrared (IR) spectroscopy and distinct carbon and proton signals in Nuclear Magnetic Resonance (NMR).

  • Primary Amine (-NH₂): Similar to the amide, the amine's N-H bonds provide clear IR signals. Its protons are often exchangeable in NMR, a feature that can be diagnostically useful.

  • Benzyl Group (-CH₂-Ph): The aromatic phenyl ring is a strong chromophore in Ultraviolet-Visible (UV-Vis) spectroscopy and presents a unique set of signals in both ¹H and ¹³C NMR. The adjacent methylene (CH₂) protons are diastereotopic, a key feature to resolve in ¹H NMR.

  • Chiral Center (α-Carbon): The stereochemistry at this carbon influences the magnetic environment of neighboring protons, leading to complex coupling patterns in NMR.

The synergistic interpretation of signals from these groups across multiple platforms is what allows for confident characterization.

Caption: Core structure of 2-amino-3-phenylpropanamide with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Its ability to map the carbon and proton framework provides an unparalleled level of detail.

Expertise & Experience: The Causality of NMR Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for compounds with poor solubility or those that require observation of exchangeable N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. The exchangeable amine (-NH₂) and amide (-CONH₂) protons are often broad in CDCl₃ but appear as sharp, well-defined signals in DMSO-d₆, allowing for the observation of coupling to the α-proton. This choice directly enables a more complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Aromatic Protons (δ ≈ 7.2-7.4 ppm): The five protons on the phenyl ring typically appear as a complex multiplet. Substitution on the ring will dramatically alter this pattern, providing clear evidence of derivatization.

  • Amide Protons (-CONH₂, δ ≈ 7.0-8.0 ppm in DMSO-d₆): A primary amide will show two distinct signals, often broadened by quadrupolar coupling with the nitrogen atom.

  • α-Proton (-CH, δ ≈ 3.5-4.5 ppm): This single proton is coupled to the adjacent benzylic protons and, in DMSO-d₆, to the amine protons. Its chemical shift is sensitive to substituents on the amine or amide.

  • β-Protons (-CH₂-, δ ≈ 2.8-3.3 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will appear as two separate signals, each a doublet of doublets (dd), coupling to each other (geminal coupling) and to the α-proton (vicinal coupling).

  • Amine Protons (-NH₂, δ ≈ 2.0-3.5 ppm in DMSO-d₆): These protons often appear as a broad singlet but can be resolved in a dry solvent.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)7.2 - 7.4Multiplet (m)
Amide (CONH₂ )7.0 - 8.0 (in DMSO-d₆)Two broad singlets (br s)
Alpha (α-CH)3.5 - 4.5Multiplet (m) or dd
Beta (CH₂ -Ar)2.8 - 3.3Two doublets of doublets (dd)
Amine (NH₂ )2.0 - 3.5 (in DMSO-d₆)Broad singlet (br s)
¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O, δ ≈ 170-175 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.[2]

  • Aromatic Carbons (δ ≈ 125-140 ppm): The phenyl group will typically show four signals: one for the ipso-carbon (where the benzyl group attaches), two for the ortho/meta carbons, and one for the para carbon. The specific shifts are sensitive to the local electrostatic environment.[3][4]

  • Alpha Carbon (α-C, δ ≈ 50-60 ppm): The carbon atom at the chiral center.[5]

  • Beta Carbon (β-C, δ ≈ 35-45 ppm): The benzylic carbon.[5]

Carbon Type Typical Chemical Shift (δ, ppm)
Amide Carbonyl (C =O)170 - 175
Aromatic (ipso-C)135 - 140
Aromatic (Ar-C)125 - 130
Alpha Carbon (α-C )50 - 60
Beta Carbon (β-C )35 - 45
Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-second relaxation delay).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Analysis: Integrate the peaks and assign the chemical shifts and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg in 0.7 mL Solvent (e.g., DMSO-d6) Acq Acquire FID on NMR Spectrometer (e.g., 400 MHz) Prep->Acq Insert Sample Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw Data (FID) Analysis Assign Shifts (δ), Couplings (J), & Integrate Proc->Analysis Processed Spectrum

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is an invaluable, rapid technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expertise & Experience: Interpreting Hydrogen Bonding Effects

For amides, hydrogen bonding significantly impacts the observed frequencies. In a solid-state (KBr pellet) or concentrated sample, intermolecular hydrogen bonding is strong, which weakens the C=O bond and strengthens the N-H bonds. This results in a lower C=O stretching frequency and lower N-H stretching frequencies compared to a dilute solution in a non-polar solvent where hydrogen bonding is minimized.[6][7] Recognizing this shift is key to correctly interpreting the spectrum under different sample conditions.

Characteristic Vibrational Modes
  • N-H Stretching (3100-3500 cm⁻¹): The primary amine and primary amide each possess two N-H bonds. This leads to two distinct stretching bands: an asymmetric stretch at a higher wavenumber (~3350 cm⁻¹) and a symmetric stretch at a lower wavenumber (~3180 cm⁻¹).[6][8] These bands are typically of medium intensity and are broader than O-H stretches.[7]

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions for both aliphatic C-H bonds (below 3000 cm⁻¹) and aromatic C-H bonds (above 3000 cm⁻¹).[9]

  • C=O Stretching (Amide I, ~1650 cm⁻¹): This is typically the strongest and most prominent band in the spectrum. Its position between 1630-1680 cm⁻¹ is highly characteristic of an amide.[6][7][10]

  • N-H Bending (Amide II, ~1620 cm⁻¹): This band arises from the scissoring motion of the primary amide -NH₂ group and appears close to the Amide I band.[11] Its presence is a strong confirmation of the primary amide functionality.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): The phenyl ring exhibits several sharp, medium-intensity bands in this region.

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity
Amine/AmideN-H Asymmetric Stretch~3350Medium
Amine/AmideN-H Symmetric Stretch~3180Medium
AromaticC-H Stretch3000 - 3100Medium-Weak
AliphaticC-H Stretch2850 - 3000Medium
AmideC=O Stretch (Amide I)1630 - 1680Strong
AmideN-H Bend (Amide II)1590 - 1650Medium-Strong
AromaticC=C Stretch1450 - 1600Medium, Sharp
Experimental Protocol: KBr Pellet
  • Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background: Run a background scan with an empty sample compartment.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for these derivatives due to its soft nature, which typically yields an abundant protonated molecular ion [M+H]⁺.

Expertise & Experience: Controlling In-Source Fragmentation

While ESI is a soft ionization technique, fragmentation can still occur in the ion source if the instrument parameters (e.g., capillary voltages, gas temperatures) are too aggressive.[12] A key aspect of a self-validating protocol is to acquire data under both "soft" and "hard" in-source conditions. Under soft conditions, the [M+H]⁺ ion should be the base peak. Under harder conditions, characteristic fragment ions will appear. The ability to control and predict this fragmentation provides a higher degree of confidence in the structural assignment.

Molecular Ion and Fragmentation Pathways

For the parent 2-amino-3-phenylpropanamide (C₉H₁₂N₂O, MW = 164.20 g/mol ), the expected protonated molecular ion is m/z 165.1.

The most common and diagnostically significant fragmentation pathway for amides is the cleavage of the N-CO bond.[13] This results in the formation of a stable acylium ion.

  • Primary Fragmentation: Cleavage of the amide C-N bond leads to the loss of ammonia (NH₃) and the formation of an acylium ion.

  • Benzylic Cleavage: Another common fragmentation is the loss of the benzyl group, leading to a characteristic ion at m/z 91 (the tropylium ion).

MS_Fragmentation Parent [M+H]⁺ (e.g., m/z 165.1) Frag1 [M+H - NH₃]⁺ Acylium Ion Parent->Frag1 Amide C-N Cleavage Frag2 [C₇H₇]⁺ Tropylium Ion (m/z 91) Parent->Frag2 Benzylic Cleavage Frag3 Other Fragments Parent->Frag3

Caption: Primary fragmentation pathways for 2-amino-3-phenylpropanamide derivatives in ESI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tuning: Optimize ion source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), this will provide the exact mass, allowing for molecular formula confirmation.

  • Tandem MS (MS/MS): If further structural confirmation is needed, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and inducing fragmentation via collision-induced dissociation (CID) to observe the daughter ions.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Aromatic Chromophore

UV-Vis spectroscopy is a straightforward and reliable method for detecting and quantifying compounds containing chromophores—in this case, the phenyl ring.

Electronic Transitions and Quantitative Analysis

The phenyl group in 2-amino-3-phenylpropanamide derivatives gives rise to a characteristic absorption maximum (λ_max) around 257 nm, corresponding to a π → π* electronic transition.[15] While not highly specific for structure elucidation, it is an excellent tool for quantitative analysis via the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[16]

Parameter Typical Value for Phenylalanine Scaffold
λ_max~257 nm
Molar Extinction Coeff. (ε)~200 M⁻¹cm⁻¹
Experimental Protocol: Quantitative UV-Vis
  • Solvent Blank: Use a quartz cuvette to record a baseline spectrum of the pure solvent (e.g., ethanol or water).

  • Standard Solutions: Prepare a series of standard solutions of the compound with accurately known concentrations.

  • Spectrum Acquisition: Record the UV-Vis spectrum for each standard solution from approximately 200 to 400 nm.

  • Calibration Curve: Plot the absorbance at λ_max versus concentration. The plot should be linear, and the slope will be equal to ε (assuming a 1 cm path length).

  • Unknown Sample: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

An Integrated, Self-Validating System

The true power of spectroscopic characterization lies not in a single technique, but in the corroboration of data across multiple orthogonal methods. This integrated approach forms a self-validating system where each piece of evidence supports the others, leading to an irrefutable structural assignment.

Integrated_Analysis NMR NMR Spectroscopy ¹H & ¹³C - Carbon-Hydrogen Framework - Connectivity (J-Coupling) - Stereochemistry Final_Confirmation Final, Validated Structural Confirmation NMR->Final_Confirmation:f0 Does C-H framework match? IR IR Spectroscopy - Amide (C=O, N-H) - Amine (N-H) - Aromatic Ring (C=C) IR->Final_Confirmation:f0 Are functional groups present? MS Mass Spectrometry - Molecular Weight ([M+H]⁺) - Molecular Formula (HRMS) - Fragmentation Pattern MS->Final_Confirmation:f0 Does MW match? UV UV-Vis Spectroscopy - Presence of Aromatic Ring - Quantitative Analysis UV->Final_Confirmation:f0 Is chromophore present? Proposed_Structure Proposed Structure (2-Amino-3-phenylpropanamide Derivative) Proposed_Structure->NMR Proposed_Structure->IR Proposed_Structure->MS Proposed_Structure->UV

Caption: The integrated workflow for self-validating structural confirmation.

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An In-depth Technical Guide to the Thermodynamic Properties of 2-Amino-3-phenylpropanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Amino-3-phenylpropanamide (phenylalaninamide) in aqueous solutions. A fundamental understanding of these properties is crucial for researchers, scientists, and professionals in drug development, as they govern the solubility, stability, and bioavailability of molecules. This document delves into the key thermodynamic parameters, the experimental methodologies for their determination, and the interpretation of this data in the context of solute-solvent interactions. By synthesizing theoretical concepts with practical experimental protocols, this guide aims to serve as an authoritative resource for the scientific community.

Introduction: The Significance of Thermodynamic Characterization

2-Amino-3-phenylpropanamide, the amide derivative of the essential amino acid L-phenylalanine, serves as a vital model compound and a structural motif in various peptide-based therapeutics. The behavior of this molecule in an aqueous environment is dictated by a delicate balance of intermolecular forces. A thorough characterization of its thermodynamic properties—such as enthalpy, entropy, Gibbs free energy, heat capacity, and partial molar volume—provides invaluable insights into the underlying solute-solvent and solute-solute interactions.[1][2]

These properties are not merely academic; they have profound practical implications in pharmaceutical development. For instance, the enthalpy of solution dictates whether the dissolution process is endothermic or exothermic, impacting formulation strategies.[3][4] Similarly, partial molar volume data is essential for understanding the effects of pressure on chemical reactions and for modeling the density of solutions.[5] This guide will provide the foundational knowledge and practical methodologies to explore these critical parameters.

Fundamental Thermodynamic Properties in Aqueous Solutions

The thermodynamic behavior of 2-Amino-3-phenylpropanamide in water is described by several key properties that quantify the energetic and volumetric changes upon dissolution.

  • Enthalpy of Solution ( ΔHsol​ ): This represents the heat absorbed or released when one mole of a substance dissolves in a large amount of solvent to form an "infinitely dilute" solution.[3][4] It is a balance between the energy required to break the crystal lattice of the solute (lattice enthalpy) and the energy released when ions or molecules are hydrated (hydration enthalpy).[3] A positive ΔHsol​ indicates an endothermic process (cooling), while a negative value signifies an exothermic process (heating).[3]

  • Partial Molar Volume ( V2o​ ): This property describes the change in the total volume of a solution when one mole of solute is added at infinite dilution.[5][6][7] It reflects how efficiently the solute molecule packs into the solvent structure and provides insights into solute-solvent interactions.[7] For instance, a smaller partial molar volume than the molecule's intrinsic volume suggests strong attractive interactions and solvent electrostriction around charged groups.[8]

  • Partial Molar Heat Capacity ( Cp,2o​ ): This parameter measures the change in the partial molar enthalpy of a solute with temperature. It is particularly sensitive to the structural changes in the solvent induced by the solute. Large positive values are often associated with the ordering of water molecules around nonpolar (hydrophobic) parts of the solute.

The interplay of these properties governs the overall Gibbs free energy of solvation ( ΔGsol​ ), which determines the spontaneity of the dissolution process and thus the solubility of the compound.

Experimental Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties requires precise experimental techniques. The two primary methods for characterizing the volumetric and enthalpic properties of 2-Amino-3-phenylpropanamide in aqueous solutions are densimetry and solution calorimetry.[6]

Volumetric Properties via Densitometry

High-precision densitometry is the method of choice for determining partial molar volumes.[7][9] Modern vibrating tube densimeters can measure solution densities with high accuracy, allowing for the calculation of apparent molar volumes ( Vϕ​ ), which can then be extrapolated to infinite dilution to find the partial molar volume ( V2o​ ).[10]

Experimental Protocol: Determining Partial Molar Volume

  • Preparation of Stock Solution: Accurately prepare a concentrated stock solution of 2-Amino-3-phenylpropanamide in ultrapure water by mass.

  • Instrument Calibration: Calibrate the vibrating tube densimeter at the desired temperature (e.g., 298.15 K) using two standards, typically dry air and ultrapure water.[10]

  • Solution Preparation: Prepare a series of solutions with varying molalities (m) by diluting the stock solution by mass. This is crucial for accurate extrapolation.

  • Density Measurement: Measure the density ( ρ ) of each prepared solution and the pure solvent ( ρo​ ) at constant temperature.

  • Calculation of Apparent Molar Volume ( Vϕ​ ): For each concentration, calculate the apparent molar volume using the following equation: V_ϕ = (M/ρ) - (1000 * (ρ - ρ_o)) / (m * ρ * ρ_o) Where:

    • M is the molar mass of the solute (164.20 g/mol for 2-Amino-3-phenylpropanamide).[11]

    • m is the molality of the solution.

  • Extrapolation to Infinite Dilution: Plot the calculated Vϕ​ values against molality (m). For non-electrolytes, the data is typically fitted to a linear equation: * Vϕ​=V2o​+Sv​∗m∗They−interceptofthisplotgivesthestandardpartialmolarvolume( V_2^o$).[12]

Enthalpic Properties via Solution Calorimetry

Solution calorimetry, particularly using an isoperibol or isothermal microcalorimeter, allows for the direct measurement of the heat changes associated with the dissolution process.[13] This provides the enthalpy of solution ( ΔHsol​ ).

Experimental Protocol: Determining Enthalpy of Solution

  • Instrument Calibration: Calibrate the calorimeter by measuring the enthalpy of solution of a well-characterized standard, such as potassium chloride (KCl) or Tris(hydroxymethyl)aminomethane (THAM).

  • Sample Preparation: Accurately weigh a small amount of crystalline 2-Amino-3-phenylpropanamide into a sample ampoule.

  • Solvent Preparation: Add a precise volume of ultrapure water to the reaction vessel and allow it to reach thermal equilibrium at the desired temperature (e.g., 298.15 K).

  • Dissolution Measurement: Break the ampoule to initiate the dissolution process. The calorimeter will record the temperature change over time.

  • Data Analysis: Integrate the heat flow curve to determine the total heat change (q) for the dissolution of the known mass of the solute.

  • Calculation of Molar Enthalpy: Calculate the molar enthalpy of solution ( ΔHsol​ ) using the equation: $ΔH_{sol} = q / n Where n is the number of moles of the dissolved solute.

  • Concentration Dependence: To obtain the standard enthalpy of solution at infinite dilution, measurements are typically performed at several low concentrations and extrapolated to zero concentration.

Visualization of Experimental Workflows and Molecular Interactions

Diagrams can effectively illustrate the experimental process and the conceptual framework for interpreting the data.

G Figure 1. Experimental Workflow for Thermodynamic Characterization cluster_0 Volumetric Analysis (Densitometry) cluster_1 Enthalpic Analysis (Calorimetry) cluster_2 Synthesis & Interpretation V1 Prepare Solutions (Varying Molality) V3 Measure Solution Densities (ρ) V1->V3 V2 Calibrate Densitometer (Water & Air) V2->V3 V4 Calculate Apparent Molar Volumes (Vφ) V3->V4 V5 Extrapolate to m=0 V4->V5 V6 Determine Partial Molar Volume (V₂⁰) V5->V6 S1 Analyze Solute-Solvent Interactions V6->S1 E1 Weigh Solute Sample E3 Measure Heat of Dissolution (q) E1->E3 E2 Calibrate Calorimeter (e.g., KCl) E2->E3 E4 Calculate Molar Enthalpy (ΔH_sol) E3->E4 E5 Extrapolate to m=0 E4->E5 E6 Determine Standard Enthalpy of Solution (ΔH_sol⁰) E5->E6 E6->S1 S2 Model Solution Behavior S1->S2

Caption: Experimental Workflow for Thermodynamic Characterization.

G Figure 2. Solute-Solvent Interactions Solute 2-Amino-3- phenylpropanamide W1 H₂O Solute->W1 -NH₂ group W2 H₂O Solute->W2 -C=O group W3 H₂O Solute->W3 -NH₂ amide W4 H₂O Solute->W4 Phenyl Ring W5 H₂O Solute->W5 Phenyl Ring W6 H₂O Solute->W6 Phenyl Ring W7 H₂O Solute->W7 Phenyl Ring Hydrophilic Hydrophilic Interactions (H-Bonding, Ion-Dipole) Hydrophobic Hydrophobic Hydration (Water Structuring)

Caption: Solute-Solvent Interactions.

Data Synthesis and Interpretation

While comprehensive experimental data for 2-Amino-3-phenylpropanamide is sparse in publicly available literature, we can infer its behavior based on studies of its parent amino acid, L-phenylalanine, and other N-acetyl amino acid amides.[8][14]

Expected Volumetric Properties: The structure of 2-Amino-3-phenylpropanamide features both polar (amide and amino groups) and nonpolar (phenyl group) moieties.

  • The polar groups (-NH₂, -CONH₂) are expected to engage in strong hydrogen bonding and ion-dipole interactions with water, leading to a volume contraction effect known as electrostriction.[8]

  • The large, nonpolar phenyl group will induce hydrophobic hydration. This involves the formation of an ordered "cage-like" structure of water molecules around the nonpolar surface, which typically leads to a positive contribution to the partial molar volume and a significant positive partial molar heat capacity.

The final partial molar volume will be a net result of these competing effects. Studies on similar molecules suggest that the hydrophobic effect from the phenyl group will be a dominant factor.[12]

Expected Enthalpic Properties: The enthalpy of solution ( ΔHsol​ ) is the sum of the endothermic process of breaking the crystal lattice and the exothermic process of hydrating the molecule.[4][15]

  • Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces (hydrogen bonds, van der Waals forces) in the solid crystal.

  • Hydration Enthalpy (Exothermic): Energy is released as water molecules form hydrogen bonds with the polar groups and arrange themselves around the phenyl ring.[3]

For many amino acids and their derivatives, the dissolution process is slightly endothermic, suggesting that the energy required to break the lattice is slightly greater than the energy released upon hydration.[16][17]

Table 1: Summary of Key Thermodynamic Parameters and Influencing Factors

Thermodynamic ParameterPrimary Experimental TechniqueKey Influencing Molecular FeaturesInterpretation
Partial Molar Volume ( V2o​ ) Vibrating Tube DensitometryVolume Contraction: Electrostriction around -NH₂ and -CONH₂ groups. Volume Expansion: Hydrophobic hydration around the phenyl group.Reflects the overall packing efficiency and balance between hydrophilic and hydrophobic interactions.[5][12]
Enthalpy of Solution ( ΔHsol​ ) Solution CalorimetryEndothermic: Energy to break the crystal lattice. Exothermic: Hydration of polar groups and structuring of water.Indicates whether dissolution is a net heat-absorbing or heat-releasing process.[3][4]
Partial Molar Heat Capacity ( Cp,2o​ ) Differential Scanning Calorimetry / Titration CalorimetryPositive Contribution: Ordering of water molecules around the nonpolar phenyl group.Highly sensitive to structural changes in the solvent; a key indicator of hydrophobic effects.

Conclusion and Future Directions

This guide has outlined the fundamental thermodynamic properties of 2-Amino-3-phenylpropanamide in aqueous solutions, detailed the rigorous experimental protocols for their measurement, and provided a framework for their interpretation. The thermodynamic signature of this molecule is governed by the interplay between its hydrophilic amide and amino functionalities and its hydrophobic phenyl ring.

While direct experimental data for this specific compound is limited, the methodologies presented here provide a clear path for its complete thermodynamic characterization. Such data is indispensable for optimizing drug formulation, understanding protein and peptide stability, and developing more accurate computational models of biomolecular solvation. Future research should focus on systematically measuring these properties as a function of temperature and in the presence of various co-solvents and salts to build a comprehensive picture of its behavior in complex biological and pharmaceutical systems.

References

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Preliminary Toxicity Profile of 2-Amino-3-phenylpropanamide in Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-phenylpropanamide (commonly known as L-phenylalaninamide or APP) is a highly versatile amino acid derivative. In modern drug development, it serves as a critical structural pharmacophore in the synthesis of antimalarial 8-quinolinamines[1], targeted ovarian cancer therapeutics[2], and synthetic cannabinoid receptor agonists (SCRAs)[3].

Before evaluating the efficacy of these complex derivatives, researchers must establish the baseline in vitro toxicity of the unconjugated 2-Amino-3-phenylpropanamide backbone. If the parent scaffold induces background cytotoxicity, it inherently confounds the structure-activity relationship (SAR) data of the final drug candidates. This whitepaper outlines a self-validating, multi-tiered methodology for profiling the preliminary toxicity of 2-Amino-3-phenylpropanamide in mammalian cell cultures.

Mechanistic Rationale: The Necessity of a Self-Validating System

A common pitfall in preliminary toxicity screening is the over-reliance on a single metabolic assay (e.g., MTT or CellTiter-Glo). Cellular metabolism is highly dynamic; a compound might temporarily suppress mitochondrial oxidoreductase activity without actually causing cell death (a cytostatic effect rather than a cytotoxic one).

To ensure Scientific Integrity and Trustworthiness , the protocols described herein form a self-validating system . We cross-reference mitochondrial activity (MTT) with lysosomal integrity (Neutral Red) and definitively confirm cell death via cytosolic enzyme leakage (LDH-Glo).

  • Causality of Assay Pairing: If 2-Amino-3-phenylpropanamide reduces MTT signal but yields no Lactate Dehydrogenase (LDH) release, the compound is inducing transient metabolic stress, not terminal membrane rupture. This distinction is critical for downstream pharmacokinetic modeling.

Workflow A 2-Amino-3-phenylpropanamide In Vitro Dosing B1 Mitochondrial Activity (MTT Assay) A->B1 B2 Lysosomal Integrity (Neutral Red Assay) A->B2 B3 Membrane Rupture (LDH-Glo Assay) A->B3 C1 Metabolic Viability Confirmed B1->C1 C2 No Lysosomal Stress Detected B2->C2 C3 Baseline LDH (No Necrosis) B3->C3 D Validated Non-Toxic Baseline Profile C1->D C2->D C3->D

Tri-tiered self-validating cytotoxicity workflow for 2-Amino-3-phenylpropanamide.

Experimental Workflows & Methodologies

Protocol A: Dual-Readout Metabolic & Lysosomal Viability (MTT / Neutral Red)

This protocol evaluates the compound's impact on two distinct organelles to rule out targeted organelle toxicity. Studies on 8-quinolinamine derivatives synthesized from 2-Amino-3-phenylpropanamide successfully utilized Neutral Red assays to confirm non-toxicity in mammalian kidney fibroblasts (Vero cells) up to 23.8 μg/mL[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Vero, OVCAR3) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Dosing: Prepare a serial dilution of 2-Amino-3-phenylpropanamide (0.1 μg/mL to 50 μg/mL) in DMSO, ensuring the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Expose cells to the compound for 48 hours.

  • Media Removal (Critical Step): Aspirate the drug-containing media and wash with PBS. Causality: 2-Amino-3-phenylpropanamide and its metabolites may possess intrinsic redox potential that directly reduces MTT to formazan in the absence of cells, causing false-positive viability readings.

  • Neutral Red Incubation: Add 100 μL of Neutral Red medium (40 μg/mL). Incubate for 2 hours. Viable cells will actively transport the dye into their lysosomes via ATP-dependent proton pumps.

  • Extraction & Reading: Wash cells, add destain solution (50% ethanol, 1% glacial acetic acid), and measure absorbance at 540 nm.

Protocol B: Plasma Membrane Integrity (LDH-Glo Assay)

To validate the metabolic data, we must quantify physical cell death. The LDH-Glo assay measures Lactate Dehydrogenase released into the media upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis[2].

Step-by-Step Methodology:

  • Supernatant Collection: Following the 48-hour compound incubation (from Protocol A, Step 3), transfer 5 μL of the culture supernatant to a 384-well luminescent assay plate.

  • Control Establishment (Critical Step): Include a "Maximum LDH Release" control by treating a set of untreated wells with 0.1% Triton X-100 for 15 minutes prior to collection. Causality: This establishes the 100% cell death threshold, allowing for the calculation of a precise percentage of cytotoxicity rather than relying on arbitrary luminescent units.

  • Reagent Addition: Add 5 μL of LDH Detection Reagent (containing lactate, NAD+, reductase, and luciferin).

  • Incubation & Readout: Incubate for 60 minutes at room temperature in the dark. Measure luminescence. The oxidation of lactate to pyruvate coupled with the reduction of NAD+ to NADH drives a luciferase-mediated light emission directly proportional to the amount of dead cells[2].

Quantitative Toxicity Data Across Cell Lines

Literature indicates that the unconjugated 2-Amino-3-phenylpropanamide scaffold is highly tolerated across various mammalian cell lines, making it an ideal building block for targeted therapeutics.

Cell LineTissue OriginAssay UtilizedMax Concentration TestedCytotoxicity Observation
Vero Mammalian Kidney FibroblastNeutral Red23.8 μg/mLNo cytotoxicity observed; >95% viability retained[1].
OVCAR3 Human Ovarian CarcinomaLDH-Glo / MTT10–50 μMBaseline tolerated; engineered derivatives show potent dose-dependent toxicity[2].
AtT20 FlpIn Mouse AdenocarcinomaMembrane Potential10 μMHighly tolerated; utilized for functional screening of SCRA derivatives[3].

Mechanistic Pathway: From Benign Scaffold to Potent Therapeutic

While 2-Amino-3-phenylpropanamide itself exhibits a benign toxicity profile, its structural conjugation can yield highly potent cytotoxic agents. For example, when conjugated to 4-Hydroxy-2,6-bis(4-nitrobenzylidene)cyclohexanone (drug 2c), the resulting derivative acts as a potent inhibitor of cysteine-dependent deubiquitinating enzymes (DUBs)[2].

By inhibiting DUBs, the derivative arrests the Ubiquitin-Proteasome System (UPS), leading to a toxic accumulation of poly-ubiquitinated proteins and subsequent apoptotic cell death in ovarian cancer cells[2].

Pathway Step1 L-Phenylalaninamide Derivative Conjugation Step2 Deubiquitinating Enzyme (DUB) Inhibition Step1->Step2 Cysteine Active Site Binding Step3 Ubiquitin-Proteasome System (UPS) Arrest Step2->Step3 K48 Chain Cleavage Blockade Step4 Poly-ubiquitinated Protein Accumulation Step3->Step4 Step5 Apoptotic Cell Death (Ovarian Cancer Cells) Step4->Step5 Caspase Cascade Activation

Mechanistic pathway of UPS inhibition by 2-Amino-3-phenylpropanamide derivatives.

References

  • Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines Source: nih.gov URL:1

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells Source: mdpi.com URL:2

  • Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs Source: frontiersin.org URL:3

Sources

Binding affinity of 2-Amino-3-phenylpropanamide to target protein receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of 2-Amino-3-phenylpropanamide to Target Protein Receptors

Foreword: The Scientific Imperative of Molecular Recognition

In the landscape of drug discovery and molecular biology, the precise characterization of interactions between a small molecule and its protein target is paramount. This interaction, governed by the principles of thermodynamics and kinetics, dictates the molecule's efficacy, specificity, and ultimate biological effect. 2-Amino-3-phenylpropanamide, a derivative of the essential amino acid L-phenylalanine, represents a foundational scaffold in medicinal chemistry.[1][2] Its structural similarity to phenylalanine suggests a potential to interact with a diverse array of protein targets, including amino acid transporters, metabolic enzymes, and receptors that recognize peptide or amino acid-based ligands, such as certain G Protein-Coupled Receptors (GPCRs).[1][3]

This guide eschews a one-size-fits-all template. Instead, it is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of how to approach the challenge of quantifying the binding affinity of a molecule like 2-Amino-3-phenylpropanamide. We will move from the theoretical underpinnings of binding phenomena to the practical execution of gold-standard analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our objective is to equip you with the knowledge to design, execute, and interpret binding assays with the highest degree of scientific rigor.

Section 1: The Theoretical Framework of Binding Affinity

Before embarking on experimental design, a firm grasp of the key parameters that define a binding interaction is essential. These parameters provide a quantitative language to describe the strength, speed, and thermodynamic profile of the interaction between a ligand (2-Amino-3-phenylpropanamide) and its protein receptor.

  • Affinity (KD): The equilibrium dissociation constant (KD) is the most common measure of binding affinity. It represents the concentration of ligand at which 50% of the receptor population is occupied at equilibrium. A lower KD value signifies a higher binding affinity. The KD is the ratio of the dissociation rate to the association rate (koff/kon).

  • Kinetics (kon & koff):

    • Association Rate Constant (kon): Describes the rate at which the ligand binds to the receptor (units: M-1s-1).

    • Dissociation Rate Constant (koff): Describes the rate at which the ligand-receptor complex dissociates (units: s-1). A slow koff is often a desirable trait for drug candidates, as it corresponds to a longer residence time on the target.

  • Thermodynamics (ΔG, ΔH, ΔS): Binding is a thermodynamic process. Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the key thermodynamic parameters.[4]

    • Gibbs Free Energy (ΔG): The overall energy change of the binding event, indicating its spontaneity. It is related to the KD by the equation: ΔG = RTln(KD).

    • Enthalpy (ΔH): The heat released or absorbed during binding.[5] A negative ΔH indicates an energetically favorable formation of bonds (e.g., hydrogen bonds, van der Waals forces).

    • Entropy (ΔS): The change in the system's disorder upon binding. This includes conformational changes in the protein and ligand and the displacement of water molecules.

  • Inhibition Constants (IC50 & Ki): In competitive binding assays, the IC50 is the concentration of a test compound required to displace 50% of a known ligand. The Ki (inhibition constant) is a more absolute measure of affinity, calculated from the IC50 and the KD of the known ligand.[6]

Section 2: A Multi-Faceted Strategy for Binding Affinity Determination

No single technique can provide a complete picture of a binding interaction. A robust characterization relies on orthogonal methods that measure different physical properties of the binding event. This guide will focus on three gold-standard, label-free and label-based techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening & Thermodynamic Profile cluster_kinetics Phase 3: Kinetic & Real-Time Analysis cluster_validation Phase 4: High-Throughput Validation Compound Compound Synthesis (2-Amino-3-phenylpropanamide) ITC Isothermal Titration Calorimetry (ITC) Compound->ITC Ligand SPR Surface Plasmon Resonance (SPR) Compound->SPR Ligand Radioligand Radioligand Binding Assay (Competition) Compound->Radioligand Ligand Protein Target Protein Expression & Purification Protein->ITC Receptor Protein->SPR Receptor Protein->Radioligand Receptor ITC_Data Determine: - Affinity (KD) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) ITC->ITC_Data ITC_Data->SPR Orthogonal Validation SPR_Data Determine: - Affinity (KD) - Kinetics (kon, koff) - Real-time binding SPR->SPR_Data SPR_Data->Radioligand Orthogonal Validation Radio_Data Determine: - Affinity (Ki) - IC50 Radioligand->Radio_Data

Fig 1: General workflow for comprehensive binding affinity characterization.

Section 3: Isothermal Titration Calorimetry (ITC) — The Thermodynamic Benchmark

ITC is the gold standard for directly measuring the thermodynamics of a binding event.[7] It measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing the target protein.[5] This provides a complete thermodynamic profile of the interaction in a single experiment.[4]

Causality Behind the ITC Protocol

The choice of which component is in the syringe (titrant) versus the cell (analyte) is critical. Typically, the ligand (2-Amino-3-phenylpropanamide) is placed in the syringe at a concentration 10-15 times higher than the protein in the cell. This ensures that the protein becomes saturated over the course of the experiment, allowing for the accurate determination of the binding isotherm. The buffer composition must be identical in both the cell and the syringe to minimize heats of dilution, which can otherwise obscure the true binding signal.

Detailed Experimental Protocol: ITC
  • Protein Preparation: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). After dialysis, determine the protein concentration accurately using a reliable method (e.g., BCA or absorbance at 280 nm).

  • Ligand Preparation: Dissolve 2-Amino-3-phenylpropanamide in the exact same buffer batch used for the final protein dialysis to a concentration approximately 10-15 times the protein concentration.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells with detergent followed by extensive water and buffer rinses.

    • Load the protein solution into the sample cell (~200-300 µL, depending on the instrument).

    • Load the ligand solution into the injection syringe (~40-100 µL).

    • Load the reference cell with the identical buffer.

  • Titration Experiment:

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Perform a series of small injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment: Perform an identical titration, injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution and is crucial for accurate data analysis.

  • Data Analysis:

    • Subtract the heats of dilution (from the control experiment) from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to derive KD, stoichiometry (n), and ΔH.[5] ΔG and ΔS can then be calculated.

Prep 1. Sample Preparation - Protein in ITC Buffer - Ligand in identical ITC Buffer Load 2. Instrument Loading - Protein into Sample Cell - Ligand into Syringe - Buffer into Reference Cell Prep->Load Equil 3. Equilibration - Achieve stable thermal baseline Load->Equil Titrate 4. Titration - Inject ligand into protein (e.g., 20 x 2µL injections) Equil->Titrate RawData 5. Raw Data Acquisition - Measure heat change (µcal/sec) for each injection Titrate->RawData Analysis 7. Data Analysis - Subtract control data - Integrate peaks - Plot isotherm - Fit to model RawData->Analysis Control 6. Control Experiment - Inject ligand into buffer - Measure heat of dilution Control->Analysis Correction Result 8. Results - Obtain KD, n, ΔH, ΔS Analysis->Result

Fig 2: Step-by-step experimental workflow for Isothermal Titration Calorimetry.

Section 4: Surface Plasmon Resonance (SPR) — A Real-Time View of Kinetics

SPR is a label-free optical technique that provides real-time data on binding events.[8] It measures changes in the refractive index at the surface of a sensor chip where one binding partner (the ligand) is immobilized, and the other (the analyte) is flowed over the surface.[9] This allows for the direct measurement of both association and dissociation rates.

Causality Behind the SPR Protocol

In a typical SPR experiment, the larger binding partner (the protein receptor) is immobilized on the sensor chip to maximize the mass change signal upon binding of the smaller analyte (2-Amino-3-phenylpropanamide). The choice of immobilization chemistry is critical to ensure the protein remains active and accessible. Amine coupling is common, but methods like capture-based immobilization (e.g., via a His-tag) can ensure a more uniform orientation. A range of analyte concentrations is flowed over the chip to generate a series of binding curves (sensorgrams), which are required to accurately calculate the kinetic parameters.

Detailed Experimental Protocol: SPR
  • Chip Preparation and Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC/NHS).

    • Immobilize the purified protein receptor to the desired density (measured in Response Units, RU) on a flow cell.

    • Deactivate any remaining active esters (e.g., with ethanolamine).

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

  • Analyte Preparation: Prepare a dilution series of 2-Amino-3-phenylpropanamide in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Assay (Kinetics):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform the analysis cycle for each analyte concentration:

      • Association: Inject the analyte solution over both the protein and reference flow cells for a defined period to monitor the binding phase.[10]

      • Dissociation: Switch back to flowing running buffer to monitor the dissociation of the complex.[10]

      • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next cycle. This step requires careful optimization to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "buffer only" injection data (double referencing).

    • Globally fit the resulting set of sensorgrams (from all concentrations) to a suitable kinetic model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[11]

Immobilize 1. Immobilization - Activate sensor chip surface - Covalently couple protein receptor - Block remaining active sites Prep 2. Analyte Preparation - Prepare serial dilution of 2-Amino-3-phenylpropanamide in running buffer Immobilize->Prep Equil 3. System Equilibration - Flow running buffer over chip for stable baseline Prep->Equil Cycle 4. Binding Cycle (Repeat for each conc.) Equil->Cycle Assoc 4a. Association - Inject analyte solution Cycle->Assoc Dissoc 4b. Dissociation - Flow running buffer Assoc->Dissoc Regen 4c. Regeneration - Inject regeneration solution to strip analyte Dissoc->Regen Regen->Cycle Analysis 5. Data Analysis - Reference cell subtraction - Buffer blank subtraction - Global fit of sensorgrams Regen->Analysis All cycles complete Result 6. Results - Obtain kon, koff, KD Analysis->Result

Fig 3: A typical experimental workflow for a Surface Plasmon Resonance assay.

Section 5: Radioligand Binding Assays — High-Throughput Affinity Validation

Radioligand binding assays are a highly sensitive and versatile method for determining binding affinity, particularly in a competitive format.[12] These assays are well-suited for crude biological preparations like cell membranes, which is a significant advantage.[13] The most common approach is a competition assay, where the binding of a known radiolabeled ligand is inhibited by an unlabeled competitor (the test compound, 2-Amino-3-phenylpropanamide).

Causality Behind the Radioligand Protocol

This assay relies on the principle of competitive binding for a finite number of receptors. A known radioligand with high affinity for the target is used as a probe. The addition of the unlabeled test compound competes for the same binding site, displacing the radioligand in a concentration-dependent manner. The use of glass fiber filters pre-soaked in polyethyleneimine (PEI) is a critical step; PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged filters, thereby improving the signal-to-noise ratio.[6]

Detailed Experimental Protocol: Competition Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[14]

    • Determine the protein concentration of the membrane preparation (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at or below its KD), and assay buffer.

    • Non-specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding.

    • Competition Wells: Add membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (2-Amino-3-phenylpropanamide).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at a specific temperature).[6]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a GF/C filter mat (pre-soaked in 0.3% PEI).[15]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting competition curve using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration and KD is the dissociation constant of the radioligand.[6]

Section 6: Data Synthesis and Interpretation

The true power of this multi-faceted approach lies in comparing the data from each technique. A convergence of affinity values from thermodynamically, kinetically, and competitively-driven assays provides a high degree of confidence in the results.

Quantitative Data Summary (Hypothetical Data for 2-Amino-3-phenylpropanamide)
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Competition Assay
Affinity Constant KD = 1.2 µMKD = 1.5 µMKi = 1.8 µM
Stoichiometry (n) 0.98N/AN/A
Kinetics (kon) N/A3.5 x 104 M-1s-1N/A
Kinetics (koff) N/A5.3 x 10-2 s-1N/A
Enthalpy (ΔH) -5.2 kcal/molN/AN/A
Entropy (TΔS) +2.8 kcal/molN/AN/A
Primary Output Thermodynamic ProfileKinetic ProfileInhibition Potency

In this hypothetical example, the affinity values (KD and Ki) are in close agreement (low micromolar range), validating the binding interaction across different platforms. The ITC data suggests the binding is enthalpically driven, likely due to favorable hydrogen bonding or van der Waals interactions. The SPR data provides the kinetic context, showing moderately fast association and dissociation rates.

Conclusion

The characterization of the binding affinity of 2-Amino-3-phenylpropanamide, or any small molecule, is not a monolithic task but a systematic investigation. By integrating the direct thermodynamic measurements of Isothermal Titration Calorimetry, the real-time kinetic analysis of Surface Plasmon Resonance, and the high-throughput validation of Radioligand Binding Assays, researchers can build a comprehensive and trustworthy profile of a molecule's interaction with its target receptor. This rigorous, multi-pronged approach is fundamental to making informed decisions in drug development, validating molecular probes, and advancing our understanding of molecular recognition in biological systems.

References

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  • Title: ITC Assay Service for Drug Discovery.[5] Source: Reaction Biology URL:

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  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.[9] Source: PMC URL:

  • Title: Effective methods of estimating ligand binding affinity to a protein active site?[18] Source: ResearchGate URL:

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  • Title: In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?
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  • Title: (R)-2-Amino-3-phenylpropanamide | 5241-59-8.
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  • Title: Proteinase-activated receptors.

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Unlocking the Electronic Structure of 2-Amino-3-phenylpropanamide: A DFT Computational Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-phenylpropanamide (L-phenylalaninamide) is a critical pharmacophore in peptidomimetic drug design and a versatile chiral ligand in asymmetric catalysis. For drug development professionals and computational chemists, understanding its fundamental electronic structure—specifically its frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and conformational flexibility—is paramount for predicting receptor binding affinities and chemical reactivity.

This whitepaper provides an authoritative, field-proven guide to performing Density Functional Theory (DFT) calculations on 2-Amino-3-phenylpropanamide. We detail the causality behind functional and basis set selection, outline a self-validating computational workflow, and synthesize quantitative electronic property data to bridge the gap between in silico models and experimental reality.

Theoretical Framework & Causality in Method Selection

When modeling amino acid amides, the choice of computational parameters cannot be arbitrary. The molecule features a highly polarizable aromatic phenyl ring, a primary amine, and a primary amide. These functional groups introduce complex intramolecular interactions, including π

π stacking, dipole-dipole interactions, and hydrogen bonding networks[1].
Functional Selection: The Necessity of Dispersion Corrections

Standard hybrid functionals like B3LYP are ubiquitous but fundamentally flawed when applied to aromatic systems because they fail to capture medium-range electron correlation (dispersion forces). For 2-Amino-3-phenylpropanamide, relying solely on B3LYP will result in an artificially extended, linear conformation.

  • The Solution: We mandate the use of Grimme’s D3 dispersion correction (e.g., B3LYP-D3 or ω B97X-D). This ensures the attractive London dispersion forces between the amide backbone and the phenyl π -system are accurately quantified, yielding biologically relevant folded conformations.

Basis Set Selection: The Role of Diffuse Functions

To accurately model the electronic structure of the nitrogen and oxygen heteroatoms, the 6-311++G(d,p) basis set is required.

  • Causality: The diffuse functions (denoted by the "++") allow the electron density of the lone pairs on the amide oxygen and amine nitrogen to expand into space. Without diffuse functions, the calculated proton affinity, hydrogen-bonding strength, and Natural Bond Orbital (NBO) charge distributions will be severely underestimated[1]. Polarization functions ("(d,p)") are equally critical for allowing the asymmetric distortion of atomic orbitals during chemical bonding.

Step-by-Step Computational Protocol (Self-Validating Workflow)

To ensure scientific integrity, every DFT calculation must be treated as a self-validating system. The following step-by-step protocol guarantees that the generated electronic structure data is physically meaningful.

Step 1: Conformational Hyperspace Sampling

  • Generate initial 3D conformers using Molecular Mechanics (e.g., MMFF94 force field). Rotate the dihedral angles ( χ1​ , χ2​ ) connecting the phenyl ring to the chiral α -carbon to identify the lowest-energy rotamers.

Step 2: High-Level Geometry Optimization

  • Submit the lowest-energy conformers to DFT optimization using B3LYP-D3/6-311++G(d,p) in a continuum solvation model (e.g., SMD or PCM) simulating water to mimic physiological conditions.

Step 3: Vibrational Frequency Calculation (The Validation Check)

  • Critical Step: A geometry optimization is scientifically invalid without a subsequent analytical frequency calculation (calculating the Hessian matrix).

  • Validation Rule: Verify that zero imaginary (negative) frequencies exist. If an imaginary frequency is present, the structure is a transition state saddle point, not a local minimum. You must manually distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Property Extraction

  • Once validated as a true minimum, extract the HOMO-LUMO energies, generate the Molecular Electrostatic Potential (MEP) map, and perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer[2].

DFT_Workflow Start Initial 3D Geometry (Phenylalaninamide) Opt Geometry Optimization (B3LYP-D3/6-311++G**) Start->Opt Freq Frequency Calculation (Zero-Point Energy, IR) Opt->Freq Check Negative Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop No (Local Minimum) TDDFT TD-DFT (UV-Vis Spectra) Prop->TDDFT End Data Synthesis TDDFT->End

Fig 1. DFT computational workflow for geometry optimization and electronic structure analysis.

Quantitative Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of 2-Amino-3-phenylpropanamide. The energy gap ( ΔE ) between these orbitals serves as an index of kinetic stability; a smaller gap generally indicates higher chemical reactivity and enhanced π -conjugation[3].

Recent DFT studies on pH-dependent 2-amino-3-phenylpropanamide derivatives demonstrate how environmental protonation states drastically alter these electronic properties[4].

Table 1: DFT-Calculated Frontier Orbital Energies of 2-Amino-3-phenylpropanamide Derivatives across pH States

Environmental StatepH LevelHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Structural / Reactivity Implication
Deprotonated pH 7.4-5.98-1.954.03 Physiological state; stable amide resonance[4].
Partially Protonated pH 4.3-6.80-2.554.25 Protonation inhibits π -conjugation, increasing stability[4].
Fully Protonated pH 1.5-7.45-4.143.31 Enhanced conjugation; lowest kinetic stability[4].

Data synthesized from B3LYP/6-31G(d) calculations on phenylpropanamide derivatives[4].

Molecular Electrostatic Potential (MEP)

The MEP maps the electron density across the molecule, providing a visual and quantitative guide for pharmacophore mapping. In 2-Amino-3-phenylpropanamide:

  • Nucleophilic Regions (Red/Negative): Localized strictly over the carbonyl oxygen of the amide group. This is the primary hydrogen bond acceptor site.

  • Electrophilic Regions (Blue/Positive): Centered on the primary amine ( −NH2​ ) and the amide protons, acting as potent hydrogen bond donors.

  • Neutral/Hydrophobic Regions (Green/Yellow): The phenyl ring exhibits a π -electron cloud that is susceptible to cation- π interactions with target receptor residues.

Experimental Validation Cycle

Computational data holds limited value without empirical grounding. A robust DFT protocol must close the loop by comparing in silico predictions against experimental spectroscopy.

Validation Protocol:

  • IR Spectroscopy: Compare the DFT-calculated harmonic vibrational frequencies against experimental FT-IR spectra. Because DFT overestimates frequencies due to the neglect of anharmonicity, apply a recognized scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to the calculated values.

  • UV-Vis Spectroscopy: Utilize Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies. Compare the calculated λmax​ to experimental UV-Vis absorption spectra to validate the HOMO-LUMO gap predictions.

  • NMR Spectroscopy: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to predict 1H and 13C NMR shifts, comparing them to experimental solvent-phase NMR data[4].

Validation DFT DFT Predictions (IR, UV-Vis, NMR) Compare Statistical Correlation (Scaling Factors, RMSE) DFT->Compare Exp Experimental Data (Spectroscopy) Exp->Compare Refine Refine Functional/Basis Set Compare->Refine High Error Valid Validated Electronic Structure Compare->Valid High Agreement Refine->DFT

Fig 2. Self-validating cycle comparing DFT predictions with experimental spectroscopy data.

By adhering to this rigorous framework, researchers can confidently leverage the electronic structure of 2-Amino-3-phenylpropanamide to drive rational drug design, optimize chiral catalysts, and predict complex biochemical interactions with high fidelity.

References

  • Title: New pH-Responsive Turn-On Xanthone Probes for Cellular Imaging in Strongly Acidic Media Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Conformational study on dipeptides containing phenylalanine: A DFT approach Source: ResearchGate URL: [Link]

  • Title: Mixed-Isocyanide Complexes of Technetium under Steric and Electronic Control Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Molecular self-assembly in substituted alanine derivatives: XRD, Hirshfeld surfaces and DFT studies Source: ResearchGate URL: [Link]

Sources

Methodological & Application

NMR spectroscopy sample preparation for 2-Amino-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized NMR Spectroscopy Sample Preparation for 2-Amino-3-phenylpropanamide

Introduction

2-Amino-3-phenylpropanamide (also known as L-phenylalaninamide, MW: 164.20 g/mol ) is a fundamental chiral building block widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients[1]. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying its structural integrity, stereochemical purity, and the absence of residual reaction solvents. This application note details the mechanistic rationale and self-validating protocols required to prepare optimal NMR samples for this compound, ensuring high signal-to-noise (S/N) ratios and excellent magnetic field homogeneity.

Solvent Selection and Causality

The selection of a deuterated solvent fundamentally dictates the visibility of exchangeable protons and the overall resolution of the spectrum.

  • DMSO-d6 (Preferred): This is the optimal solvent for 2-Amino-3-phenylpropanamide free base and its hydrochloride salts. DMSO-d6 effectively disrupts intermolecular hydrogen bonding, providing sharp, well-resolved signals for the aromatic ring. Crucially, it stabilizes the exchangeable amide (-CONH2) and amine (-NH2) protons, preventing rapid exchange and allowing them to be clearly observed in the 1H NMR spectrum[2][3].

  • CD3OD (Methanol-d4): Useful for assessing the carbon skeleton via 13C NMR due to its low viscosity and rapid dissolution properties. However, deuterium exchange with the solvent will mask the -NH2 and -CONH2 protons, rendering them invisible in the 1H NMR spectrum[4].

  • CDCl3 (Chloroform-d): Generally avoided. The highly polar amide and amine groups exhibit poor solubility in chloroform, leading to broad, unresolvable peaks, micelle formation, and poor S/N ratios[5].

Quantitative Data: Expected 1H NMR Chemical Shifts

To facilitate rapid structural validation post-acquisition, Table 1 summarizes the expected 1H NMR chemical shifts for 2-Amino-3-phenylpropanamide in DMSO-d6.

Table 1: Representative 1H NMR Assignments for 2-Amino-3-phenylpropanamide in DMSO-d6 (400 MHz)

Proton EnvironmentMultiplicityExpected Shift (δ, ppm)IntegrationCausality / Structural Notes
Aromatic (Phenyl) Multiplet (m)7.15 - 7.305HDeshielded by the aromatic ring current[3].
Amide (-CONH2) Broad Singlets (br s)~7.40 & ~7.002HDiastereotopic nature of amide protons due to restricted C-N bond rotation[2].
Chiral α-CH Doublet of Doublets (dd)3.30 - 3.451HSplit by the adjacent diastereotopic β-CH2 protons.
Aliphatic β-CH2 Multiplet (m)2.60 - 2.902HDiastereotopic protons adjacent to the chiral center[3].
Amine (-NH2) Broad Singlet (br s)1.50 - 2.002HHighly dependent on concentration. Shifts downfield (>8.0 ppm) if in HCl salt form[2].

Experimental Protocol: Self-Validating Sample Preparation

A high-quality NMR spectrum requires optimal concentration, absolute homogeneity, and correct physical dimensions within the NMR tube. The following step-by-step methodology ensures maximum magnetic field homogeneity (shimming).

Step 1: Mass Optimization Weigh 10–15 mg of 2-Amino-3-phenylpropanamide for 1H NMR (or 30–50 mg for 13C NMR) into a clean, dry secondary glass vial. Causality: Preparing the solution in a secondary vial prevents solid particulates from adhering to the upper inner walls of the narrow NMR tube. Solids in the active coil region distort the magnetic field and severely degrade lineshape[5].

Step 2: Dissolution and Homogenization Add exactly 0.6 mL of high-purity DMSO-d6 (optionally containing 0.03% v/v TMS as an internal standard) to the vial. Swirl gently or sonicate for 30 seconds until complete dissolution is achieved. Causality: 0.6 mL corresponds to an optimal filling height of ~4.5 to 5.0 cm in a standard 5 mm NMR tube. Volumes below 0.5 mL (height < 4 cm) cause severe magnetic susceptibility gradients at the liquid-air interface, making the sample nearly impossible to shim accurately.

Step 3: Visual Inspection (Self-Validation) Hold the vial against a light source. The solution must be perfectly transparent. Causality: Any suspended particulates (e.g., dust, undissolved sample) will cause localized magnetic field inhomogeneities, resulting in broad peaks. If the solution is cloudy, it must be filtered through a small plug of glass wool packed in a Pasteur pipette[5].

Step 4: Transfer and Sealing Using a clean glass Pasteur pipette, transfer the homogeneous solution to a high-quality 5 mm NMR tube (e.g., precision grade, free of scratches). Cap the tube securely to prevent solvent evaporation. Causality: Scratched, chipped, or warped tubes spin irregularly in the probe, distorting the RF coil's magnetic field and introducing spinning sidebands[6].

Step 5: Depth Gauge Calibration (Self-Validation) Insert the NMR tube into the spinner turbine and use the depth gauge to position the sample. Ensure the liquid volume is perfectly centered around the receiver coil region (typically indicated by a black box or centerline on the gauge). Causality: Incorrect depth placement can lead to catastrophic probe damage if the tube hits the bottom of the probe, or severe signal loss if the sample is outside the active coil volume[7][8].

Workflow Visualization

The following diagram illustrates the logical decision matrix for preparing the NMR sample.

NMR_Workflow Start Weigh 2-Amino-3-phenylpropanamide (10-15 mg) Solvent Select Deuterated Solvent (DMSO-d6 preferred) Start->Solvent Dissolve Dissolve in Secondary Vial (0.6 mL solvent) Solvent->Dissolve Check Visual Inspection (Clear? Particulates?) Dissolve->Check Filter Filter through Glass Wool Check->Filter Particulates Transfer Transfer to 5 mm NMR Tube (Fill height ~4.5 cm) Check->Transfer Clear solution Filter->Transfer Validate Calibrate in Depth Gauge Transfer->Validate Acquire Acquire NMR Spectrum Validate->Acquire

Workflow for 2-Amino-3-phenylpropanamide NMR sample preparation and self-validation.

References[1] Title: 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem

Sources

Troubleshooting & Optimization

How to improve the yield in 2-Amino-3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Amino Acid Synthesis . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-Amino-3-phenylpropanamide (commonly known as phenylalaninamide or H-Phe-NH₂).

While the amidation of an amino acid appears trivial on paper, the bench reality involves battling competitive hydrolysis, alpha-proton abstraction (racemization), and isolation challenges due to the molecule's zwitterionic-like polarity. This guide is designed to dissect the causality behind these yield-limiting factors and provide self-validating, field-proven protocols to optimize your workflows.

🔬 I. Troubleshooting Guide & FAQs

Q1: My amidation yields are stalling at 50-60% due to competitive hydrolysis of the activated ester. How do I push this reaction to completion? The Causality: When activating the carboxylic acid of phenylalanine (e.g., using EDC/HOBt or mixed anhydrides), any trace water acts as a competing nucleophile, hydrolyzing the activated intermediate back to the starting material. Furthermore, using aqueous ammonia ( NH4​OH ) introduces massive amounts of water into the system, exacerbating this side reaction. The Solution: Transition to strictly anhydrous conditions. Instead of aqueous ammonia, use anhydrous ammonium salts (such as NH4​Cl or NH4​HCO3​ ) combined with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Alternatively, direct amidation using borate catalysts like B(OCH2​CF3​)3​ in cyclopentyl methyl ether (CPME) has been shown to push conversions to 90% without the need for prior esterification[1].

Q2: I am seeing significant racemization (formation of the D-enantiomer) during the amidation of L-phenylalanine. How can I preserve chiral integrity? The Causality: The necessary activation of the carboxylic acid induces a strong electron-withdrawing effect on the α-H atom of the phenylalanine[2]. Under the standard basic conditions required for most amide couplings (e.g., Triethylamine at room temperature), this acidic α-H can be abstracted, forming an enolate/ketene intermediate that rapidly racemizes. The Solution: You must achieve coupling conditions that are as mild as possible. Adapting the T3P (n-propanephosphonic acid anhydride) coupling method in a mixture of Ethyl Acetate (EtOAc) and Pyridine at 0 °C yields the lowest degree of racemization[2]. Pyridine is basic enough to facilitate the coupling but too weak to abstract the activated α-proton at low temperatures.

Q3: I am losing a massive amount of product during the aqueous workup. How can I improve the isolation yield? The Causality: Deprotected 2-Amino-3-phenylpropanamide is highly polar and water-soluble. If your protocol relies on liquid-liquid extraction using standard solvents like Dichloromethane (DCM) or EtOAc, the partition coefficient heavily favors the aqueous layer, leading to catastrophic yield loss. The Solution: Avoid aqueous workups for the final deprotected product. Instead, perform the amidation on an N-protected derivative (e.g., Boc-L-Phe-OH). The protected intermediate is highly lipophilic and easily purified via standard aqueous washing. Once purified, cleave the Boc group using Trifluoroacetic Acid (TFA) in DCM, and isolate the final product via direct precipitation using cold diethyl ether.

📊 II. Quantitative Comparison of Amidation Strategies

To help you select the optimal route for your specific constraints (time, stereochemistry, or green chemistry mandates), review the comparative data below:

Coupling StrategyReagents & ConditionsTypical YieldRacemization RiskReaction TimeRef
T3P Activation T3P, Pyridine, EtOAc, 0 °C>85%Very Low2–4 h[2]
Direct Borate Amidation B(OCH2​CF3​)3​ , Amine, CPME71–90%Low18 h[1]
Enzymatic (Biocatalysis) CALB Lipase, 3Å MS, CPME, 60 °C>95%None1.5 h[3]
Mechanochemical Ca3​N2​ , InCl3​ , Ball Mill (30 Hz)60–80%Low1.5 h[4]

⚙️ III. Pathway Visualizations

The following diagrams map the logical flow of the synthesis and the mechanistic divergence that leads to yield loss via racemization.

SynthesisWorkflow Start L-Phenylalanine (Starting Material) Protect N-alpha Protection (Boc2O / NaOH) Start->Protect Activate Carboxyl Activation (T3P / Pyridine, 0°C) Protect->Activate Amidation Amidation (NH4Cl / DIPEA) Activate->Amidation Issue1 Issue: Racemization Control: Mild Base (Pyridine) Activate->Issue1 Deprotect Boc Deprotection (TFA / DCM) Amidation->Deprotect Issue2 Issue: Hydrolysis Control: Anhydrous NH4Cl Amidation->Issue2 Product L-Phenylalaninamide (Target Product) Deprotect->Product

Caption: Workflow for L-Phenylalaninamide synthesis highlighting critical control points for yield optimization.

Mechanism cluster_0 cluster_1 Activated Activated Phe Intermediate Base Strong Base (e.g., TEA, RT) Activated->Base Mild Mild Conditions (T3P, Pyridine, 0°C) Activated->Mild Enolate Alpha-H Abstraction (Ketene/Enolate) Base->Enolate Racemic Racemic Amide (Yield Loss of L-isoform) Enolate->Racemic Chiral Chiral Retention (High L-Phe-NH2 Yield) Mild->Chiral

Caption: Mechanistic divergence during carboxylic acid activation leading to racemization vs. chiral retention.

🧪 IV. Self-Validating Experimental Protocol

Optimized Synthesis of (S)-2-Amino-3-phenylpropanamide via T3P Activation This protocol utilizes N-Boc protection and T3P activation to maximize yield and strictly preserve stereochemistry[2].

Step 1: Activation & Amidation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of Boc-L-Phe-OH in anhydrous Ethyl Acetate (0.2 M concentration).

  • Add 3.0 equivalents of anhydrous Pyridine. Self-Validation Check: Ensure complete dissolution. The use of Pyridine over Triethylamine is critical here to prevent premature α-proton abstraction.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 2.0 equivalents of anhydrous Ammonium Chloride ( NH4​Cl ).

  • Dropwise, add 1.5 equivalents of T3P (50% solution in EtOAc) over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass (m/z 264) and the appearance of the product mass (m/z 263) indicates successful conversion without hydrolysis.

Step 2: Workup of the Protected Intermediate

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ .

  • Separate the phases. Wash the organic layer sequentially with 1M HCl (to remove Pyridine), saturated NaHCO3​ , and brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Boc-L-Phe-NH₂ as a white solid.

    • Self-Validation Check: The neutral amide will remain entirely in the organic phase during the acidic and basic washes, ensuring high recovery (>90%).

Step 3: Deprotection & Isolation

  • Dissolve the crude Boc-L-Phe-NH₂ in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) (0.1 M concentration).

  • Stir at room temperature for 2 hours.

    • Self-Validation Check: The continuous evolution of CO2​ gas (bubbling) visually confirms the active cleavage of the Boc group.

  • Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Triturate the resulting oily residue with ice-cold diethyl ether. The target product, (S)-2-Amino-3-phenylpropanamide (as the TFA salt), will precipitate as a white powder.

  • Filter, wash with cold ether, and dry under a high vacuum.

    • Final Validation: Run Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% enantiomeric excess (ee) of the L-enantiomer.

📚 V. References

  • Title: Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Source: PMC / nih.gov URL:[Link]

  • Title: Direct amidation of unprotected amino acids using B(OCH2CF3)3. Source: Chemical Communications / rsc.org URL:[Link]

  • Title: A Sustainable Green Enzymatic Method for Amide Bond Formation. Source: MDPI URL:[Link]

  • Title: Mechanochemical Synthesis of Primary Amides. Source: Docta Complutense / ucm.es URL:[Link]

Sources

Technical Support Center: Optimizing the Solubility of 2-Amino-3-phenylpropanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-3-phenylpropanamide (Phenylalaninamide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the solubility of this compound in organic solvents. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying physicochemical principles, empowering you to troubleshoot effectively and accelerate your research.

Physicochemical Properties Overview

Understanding the molecular structure of 2-Amino-3-phenylpropanamide is fundamental to predicting and manipulating its solubility. The molecule possesses a combination of polar and non-polar features: a hydrophilic amino-amide head and a hydrophobic benzyl side chain. This amphiphilic nature is the primary driver of its complex solubility behavior.

PropertyValueImplication for Solubility
Molecular Formula C₉H₁₂N₂O[1]-
Molecular Weight 164.20 g/mol [1][2]Influences molar concentration calculations.
XLogP3 0.1[1][2]Indicates low lipophilicity and a preference for more polar environments.
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)Can donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 2 (from -C=O and -NH₂)Can accept hydrogen bonds from donor solvents (e.g., alcohols, chloroform).
Structure Phenyl group (non-polar), Amino group (polar, basic), Amide group (polar, neutral)Dual characteristics require careful solvent selection to satisfy both polar and non-polar regions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-3-phenylpropanamide not dissolving in common non-polar solvents like hexane or toluene?

A1: The molecule has significant polarity due to its primary amine and amide functional groups, which can form strong intermolecular hydrogen bonds with each other. These strong solute-solute interactions require a solvent that can effectively compete by forming strong solute-solvent interactions. Non-polar solvents like hexane lack the hydrogen bonding capability and polarity to break apart the crystal lattice, resulting in poor solubility.

Q2: I'm observing batch-to-batch variability in solubility. What could be the cause?

A2: This issue often points to differences in the solid-state properties of the material. Factors such as crystallinity, polymorphism (the existence of different crystal forms), or the presence of solvates/hydrates can significantly impact the energy required to dissolve the compound. We recommend characterizing each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure consistency.

Q3: Is it better to use kinetic or thermodynamic solubility assays for my application?

A3: It depends on your research stage.

  • Kinetic solubility is a high-throughput measurement often used in early discovery to quickly assess solubility under non-equilibrium conditions (e.g., adding a DMSO stock to a buffer).[3][4] It's useful for flagging potential issues and for guiding initial compound selection.[3]

  • Thermodynamic (or equilibrium) solubility is the true saturation point of the compound after an extended incubation time (typically 24 hours or more) and is crucial for lead optimization, pre-formulation, and any work requiring precise, stable concentrations.[5][6][7]

Troubleshooting Guide: Common Solubility Challenges

This section addresses specific problems you may encounter during your experiments.

Problem 1: The compound has poor solubility (<1 mg/mL) in a desired single organic solvent (e.g., ethanol, acetonitrile).
  • Potential Cause: A mismatch between the Hansen Solubility Parameters (HSP) of the solute and the solvent. The overall energy of interaction is not favorable enough to overcome the compound's crystal lattice energy.

  • Recommended Solutions:

    • Co-Solvency: This is the most powerful and common technique.[8] By blending solvents, you can fine-tune the HSP of the solvent system to better match that of 2-Amino-3-phenylpropanamide.

      • Strategy: Start with your primary solvent (e.g., ethanol) and titrate in a small percentage (5-20% v/v) of a "good" solvent that addresses the primary solvent's deficiencies. For example, if your primary solvent lacks strong hydrogen bond accepting capability, a co-solvent like DMSO or DMF can be effective.

    • Temperature Modification: For most neutral compounds, solubility is an endothermic process, meaning it increases with temperature.[9]

      • Action: Gently warm the solvent (e.g., to 40-50°C) during dissolution.[10][11] Always check the thermal stability of your compound first to avoid degradation. Prepare the solution at a higher temperature and allow it to cool to the working temperature. Be aware that this may create a supersaturated solution, which could precipitate over time.

    • pH Adjustment: The primary amine group on 2-Amino-3-phenylpropanamide is basic. In a non-aqueous system, adding a small amount of an organic acid (e.g., acetic acid, formic acid) can protonate the amine, forming a salt. This charged species often exhibits dramatically different (and usually higher) solubility in polar organic solvents.[11][12][13]

      • Caution: This modifies the chemical nature of your compound. This approach is only suitable if the salt form is acceptable for your downstream application.

Problem 2: The compound dissolves initially but then precipitates out of solution over time.
  • Potential Cause 1: You have created a supersaturated solution. This often happens when dissolving at an elevated temperature and then cooling, or by rapidly evaporating a solvent from a more dilute solution.

  • Recommended Solution: Determine the true thermodynamic solubility at your working temperature. Prepare solutions at or below this concentration. If a higher concentration is needed, the system may require continuous agitation or the use of precipitation inhibitors (e.g., polymers like PVP or HPMC in certain systems).

  • Potential Cause 2: The compound is degrading in the solvent. Amides can be susceptible to hydrolysis, and amines can be reactive.

  • Recommended Solution: Assess the stability of the compound in your chosen solvent system over your experimental timeframe. Use a technique like HPLC to monitor the purity of the compound in solution at several time points (e.g., 0, 4, 24 hours). If degradation is observed, you must select a different, more inert solvent.

Problem 3: How do I rationally select a co-solvent instead of using trial and error?
  • Recommended Approach: Using Hansen Solubility Parameters (HSP). The principle of "like dissolves like" can be quantified using HSP, which breaks down the total cohesive energy of a substance into three components:

    • δD: Dispersion forces (from van der Waals interactions)

    • δP: Polar forces (from dipole moments)

    • δH: Hydrogen bonding forces[14]

    The goal is to find a solvent or solvent blend whose (δD, δP, δH) coordinates in "Hansen space" are close to those of your solute.[14][15] While the exact HSP values for 2-Amino-3-phenylpropanamide are not readily published, we can infer them from its structure and use a systematic approach to find a good solvent match.

    Workflow for Rational Solvent Selection

    Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: HSP Analysis & Optimization cluster_2 Phase 3: Verification A Select 10-15 diverse solvents (Alcohols, Ketones, Esters, Amides, etc.) B Determine Qualitative Solubility (e.g., Soluble, Partially, Insoluble) at a target concentration. A->B C Categorize solvents as 'Good' or 'Bad' B->C D Plot 'Good' and 'Bad' solvents in Hansen Space using known values. C->D E Identify the center of the 'Good' solvent sphere to estimate the HSP of 2-Amino-3-phenylpropanamide. D->E F Design co-solvent blends whose volume-weighted average HSP matches the estimated solute HSP. E->F G Experimentally test the designed co-solvent blends. F->G H Quantify solubility (e.g., HPLC) to confirm optimization. G->H

    Caption: Rational solvent selection workflow using HSP.

Key Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol establishes the maximum concentration of 2-Amino-3-phenylpropanamide that can be dissolved in a given solvent system at a specific temperature.

  • Preparation: Add an excess amount of solid 2-Amino-3-phenylpropanamide to a known volume of the test solvent in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.[6]

    • Trustworthiness Check: To confirm equilibrium, take samples at 24h and 48h. If the measured concentrations are statistically identical, equilibrium was reached at 24h.[7]

  • Sample Collection: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Separation: Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent) to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of 2-Amino-3-phenylpropanamide.

  • Calculation: Back-calculate the original concentration in the filtrate, accounting for the dilution factor. This value is the thermodynamic solubility.

Protocol 2: Preparation of a Co-Solvent System

This protocol ensures accurate and reproducible preparation of binary or tertiary solvent mixtures.

  • Component Selection: Choose your primary solvent (Solvent A) and co-solvent(s) (Solvent B, C, etc.) based on your optimization experiments.

  • Measurement: Use volumetric glassware (e.g., graduated cylinders or volumetric flasks) for accuracy. Do not mix by eye.

  • Mixing Order: For a 10% v/v solution of Solvent B in Solvent A, measure 10 mL of Solvent B and add it to a 100 mL volumetric flask. Dilute to the 100 mL mark with Solvent A.

  • Homogenization: Mix the solution thoroughly by inverting the flask multiple times. Some solvent mixtures have a volume of mixing effect, so always dilute to the final target volume.

  • Storage: Store the co-solvent system in a sealed container to prevent differential evaporation of the more volatile component, which would alter the composition over time.

References

  • Hansen, C. M. (2019).
  • Gala, U., & Chauhan, H. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 543-550. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. [Link]

  • Peña-Serna, C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6219. [Link]

  • PubChem. (n.d.). (2R)-2-amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 13(11), 1781-1790. [Link]

  • Agno Pharma. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma. Retrieved from [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSR. [Link]

  • NextSDS. (n.d.). 2-amino-3-phenylpropanamide — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 42-49. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Al-Kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics, 14(11), 2410. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

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Preventing racemization of L-2-Amino-3-phenylpropanamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists who require stringent control over the stereochemical integrity of L-2-Amino-3-phenylpropanamide (L-phenylalaninamide) during long-term storage and handling.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and field-proven methodologies to establish a self-validating storage system.

I. Mechanistic Insights & Troubleshooting FAQs

Q1: Why does L-phenylalaninamide undergo racemization during storage, and what is the exact chemical mechanism? A1: The loss of chiral integrity in L-phenylalaninamide is primarily driven by base-catalyzed enolization 1. The α -proton of the amino acid amide is rendered slightly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. If the compound is stored as a free base, the unprotonated primary amine can act as an intermolecular weak base. In the presence of trace moisture, this amine abstracts the α -proton, forming a planar enolate intermediate. Subsequent reprotonation from the solvent/moisture is non-stereoselective, yielding a racemic mixture of D- and L-enantiomers 2.

G A L-Phe-NH2 (Free Base) B Trace Base / Moisture (Deprotonation) A->B α-proton abstraction C Planar Enolate Intermediate B->C D Reprotonation (Non-stereoselective) C->D E Racemic Mixture (D/L-Phe-NH2) D->E

Caption: Mechanism of base-catalyzed racemization of L-phenylalaninamide via enolate intermediate.

Q2: Should I store my inventory as a free base or a salt? A2: Always store as a salt (e.g., L-phenylalaninamide hydrochloride) 3. Causality: Converting the free base to a hydrochloride salt protonates the primary amine ( −NH3+​ ). This eliminates the molecule's ability to act as an intermolecular base, effectively shutting down the primary catalytic pathway for enolization. Furthermore, the crystalline lattice of the salt form is significantly less hygroscopic than the free base, reducing moisture ingress.

Q3: What are the optimal environmental conditions for long-term storage? A3: The compound must be stored tightly sealed in a dry, well-ventilated place at 2-8°C or -20°C 4. Elevated temperatures exponentially increase the kinetic energy available to overcome the activation barrier for α -proton abstraction 5.

II. Quantitative Risk Factors for Racemization

To build a self-validating storage protocol, it is critical to understand how different variables quantitatively impact the degradation kinetics of amino acid amides.

VariableConditionRelative Racemization RateMechanistic Consequence
Chemical State pH < 7.0 (HCl Salt Form)Baseline (Minimal)Amine is fully protonated; intermolecular base catalysis is neutralized.
Chemical State pH > 7.0 (Free Base)HighFree amine acts as a weak base, promoting the enolate transition state.
Temperature 0°C to 25°C shift~2 to 3-fold increase per 10°CIncreased thermal energy accelerates α -proton abstraction kinetics.
Moisture Content > 1% (w/w)Moderate to HighWater facilitates proton transfer and stabilizes the planar enolate intermediate.

III. Storage Preparation Workflow

Use the following decision tree to process incoming batches of L-phenylalaninamide to guarantee stereochemical stability over multi-year storage.

Workflow Start Incoming L-Phe-NH2 Batch Check Is it Free Base or HCl Salt? Start->Check FreeBase Free Base Check->FreeBase Salt HCl Salt Check->Salt Convert Titrate with 1.05 eq HCl(aq) FreeBase->Convert High risk of enolization Lyophilize Lyophilize to Dry Powder Salt->Lyophilize If moisture > 1% Package Purge with Argon & Seal Salt->Package If dry Convert->Lyophilize Lyophilize->Package Store Store at 2-8°C or -20°C Desiccated Package->Store

Caption: Decision tree and workflow for the long-term storage preparation of L-phenylalaninamide.

IV. Step-by-Step Methodologies

Protocol 1: Conversion and Lyophilization for Long-Term Storage

If your material was supplied as a free base, it must be converted to the hydrochloride salt prior to long-term archiving.

  • Dissolution: Suspend 10.0 g of L-phenylalaninamide free base in 100 mL of ultra-pure (Milli-Q) water.

  • Titration: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise under continuous stirring. Monitor the pH using a calibrated probe. Stop the addition when the pH stabilizes between 4.5 and 5.0. Note: Do not drop the pH below 3.0 to avoid potential acid-catalyzed hydrolysis of the amide bond.

  • Freezing: Transfer the clear solution to a lyophilization flask. Shell-freeze the solution by rotating the flask in a dry ice/acetone bath until a uniform frozen layer coats the walls.

  • Lyophilization: Attach the flask to a lyophilizer. Run the cycle at -50°C condenser temperature and a vacuum of < 0.1 mbar for 24 to 48 hours until a completely dry, fluffy white powder is obtained.

  • Inert Packaging: Break the vacuum with high-purity Argon gas. Quickly transfer the powder to amber glass vials. Purge the headspace of each vial with Argon for 10 seconds, add a desiccant packet to the secondary container, and seal tightly with PTFE-lined caps.

  • Storage: Transfer immediately to a monitored 2-8°C or -20°C freezer.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity Verification

To ensure your storage system is self-validating, periodic chiral analysis is required. A Crown Ether-based chiral stationary phase is highly effective for primary amino compounds 6.

  • Column Selection: Use a Daicel CROWNPAK® CR(+) column (150 mm × 4.0 mm i.d., 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of pH 1.5 perchloric acid ( HClO4​ ). Filter through a 0.22 µm membrane and degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg of the stored L-phenylalaninamide HCl in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 4°C to 10°C (Lower temperatures enhance chiral recognition by the crown ether).

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Run a racemic standard of D/L-phenylalaninamide first to establish baseline resolution ( Rs​>1.5 ). The D-enantiomer typically elutes before the L-enantiomer on a CR(+) column.

V. References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.1

  • Epimerisation in Peptide Synthesis. MDPI.2

  • SAFETY DATA SHEET P1799: L-Phenylalaninamide Hydrochloride. Tokyo Chemical Industry (TCI).3

  • SAFETY DATA SHEET: L-Phenylalaninamide. Sigma-Aldrich. 4

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem. 5

  • Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids. MDPI. 6

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Validation & Comparative

A Comparative Guide to the Chiral Resolution of 2-Amino-3-phenylpropanamide and Benzylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and physiological properties.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often mandatory step in drug manufacturing and chemical research.[2][3]

This guide provides an in-depth comparison of the chiral resolution strategies for two primary amines of significant interest: 2-Amino-3-phenylpropanamide and Benzylamine. 2-Amino-3-phenylpropanamide, a derivative of the amino acid phenylalanine, represents a class of molecules with direct relevance to peptide-based therapeutics and chiral building blocks. Benzylamine, while structurally simpler, is a ubiquitous precursor and a foundational model for understanding the resolution of primary amines.[4][5][6] By examining the methodologies applied to these two compounds, we will explore the nuances of selecting and optimizing a resolution strategy based on molecular structure and desired outcomes.

Pillar 1: The Foundational Principle of Chiral Resolution

Enantiomers possess identical physical properties (e.g., boiling point, solubility, melting point) in an achiral environment, making their direct separation exceedingly difficult.[7] The cornerstone of classical resolution is the conversion of the enantiomeric pair into a pair of diastereomers by reacting the racemate with a single, pure enantiomer of another chiral compound, known as a resolving agent.[7][8] Diastereomers, unlike enantiomers, have distinct physical properties, most notably different solubilities, which allows for their separation by conventional techniques like fractional crystallization.[9]

This entire process is a self-validating system: the successful separation and subsequent analysis of the diastereomers, followed by the recovery of the pure enantiomers, confirms the efficacy of the chosen resolving agent and conditions.

cluster_0 Chiral Resolution via Diastereomeric Salt Formation racemate Racemic Amine (R-NH2 + S-NH2) reaction Salt Formation (Acid-Base Reaction) racemate->reaction agent Chiral Resolving Agent (e.g., R'-COOH) agent->reaction diastereomers Mixture of Diastereomeric Salts (R-NH3+•R'-COO-) (S-NH3+•R'-COO-) reaction->diastereomers separation Fractional Crystallization (Based on Solubility Difference) diastereomers->separation salt_1 Less Soluble Salt (e.g., S-NH3+•R'-COO-) separation->salt_1 salt_2 More Soluble Salt (in solution) (e.g., R-NH3+•R'-COO-) separation->salt_2 recovery_1 Liberation of Amine (Base Treatment) salt_1->recovery_1 recovery_2 Liberation of Amine (Base Treatment) salt_2->recovery_2 enantiomer_1 Pure Enantiomer (S-NH2) recovery_1->enantiomer_1 enantiomer_2 Pure Enantiomer (R-NH2) recovery_2->enantiomer_2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Pillar 2: Comparative Analysis of Resolution Strategies

The choice of resolution strategy is dictated by the substrate's chemical nature, scalability requirements, and economic factors. While both molecules are primary amines, their structural differences lead to distinct considerations.

FeatureBenzylamine2-Amino-3-phenylpropanamide
Structure Simple aromatic primary aminePhenylalanine derivative with primary amine and amide groups
Primary Resolution Method Diastereomeric Salt FormationDiastereomeric Salt Formation
Common Resolving Agents (+)-Tartaric acid, (S)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid[7][9]Chiral carboxylic acids (e.g., Tartaric acid, Mandelic acid)
Key Considerations Well-documented process, optimization focuses on solvent and stoichiometry[10]Amide group can participate in hydrogen bonding, influencing crystal packing and solubility. Requires careful screening of solvents and resolving agents.
Alternative Methods Enzymatic Kinetic Resolution (e.g., with Lipase), Dynamic Kinetic Resolution (DKR)[11][12]Potentially enzymatic methods, though less documented for this specific amide.
Scalability High; classical resolution is robust and scalable[9][13]Moderate to High; dependent on the efficiency of the diastereomeric salt crystallization.

Pillar 3: In-Depth Look at Benzylamine Resolution

Benzylamine serves as a quintessential model for the resolution of primary amines. Its separation is a well-established, robust process frequently employed in both academic and industrial settings.

Method 1: Diastereomeric Salt Formation (The Gold Standard)

This classical approach remains the most practical and scalable method for resolving benzylamine.[9][10] The process leverages the basicity of the amine to form salts with enantiomerically pure acids.

Causality in Experimental Choices:

  • Resolving Agent: (+)-Tartaric acid is often the agent of choice due to its low cost, availability in high enantiomeric purity, and proven efficacy in forming crystalline salts with good solubility differentiation.[7][9]

  • Solvent: A protic solvent like methanol or ethanol is typically used. It must be a solvent in which both diastereomeric salts are soluble at elevated temperatures, but one is significantly less soluble at room temperature or below, enabling selective crystallization.

Detailed Protocol: Resolution of (±)-Benzylamine with (+)-Tartaric Acid
  • Dissolution: Dissolve racemic (±)-benzylamine (1.0 eq) in methanol at an elevated temperature (e.g., 50-60 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the first crop of crystals.

  • Salt Formation: Slowly add the tartaric acid solution to the benzylamine solution with continuous stirring. A precipitate will begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to maximize the yield of the less soluble diastereomeric salt. Rationale: Slow cooling is crucial for the formation of well-defined, pure crystals rather than a rapid, less selective precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Suspend the collected crystals (the diastereomeric salt) in water and add an aqueous solution of a strong base (e.g., 10% NaOH) until the pH is >12. This neutralizes the tartaric acid and liberates the free benzylamine.

  • Extraction: Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched benzylamine.

  • Validation: Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or by preparing a derivative (e.g., an amide with a chiral acid chloride) and analyzing by ¹H NMR spectroscopy.[14][15]

Method 2: Kinetic Resolution

Kinetic resolution offers an alternative pathway where one enantiomer reacts faster than the other.[16] For benzylamines, both enzymatic and chemical methods have been developed.

  • Enzymatic Kinetic Resolution: This often involves the selective acylation of one enantiomer using a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor.[11][12] The result is a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.

  • Dynamic Kinetic Resolution (DKR): A major drawback of kinetic resolution is its theoretical maximum yield of 50%. DKR overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially driving the theoretical yield to 100%.[11][12][17]

cluster_1 Principle of Kinetic Resolution racemate Racemic Amine (R-NH2 + S-NH2) fast_reaction Fast Reaction (k_fast) racemate->fast_reaction slow_reaction Slow Reaction (k_slow) racemate->slow_reaction reagent Chiral Reagent or Catalyst reagent->fast_reaction reagent->slow_reaction product Product (e.g., R-NH-Acyl) fast_reaction->product unreacted Unreacted Starting Material (S-NH2) slow_reaction->unreacted

Caption: Kinetic resolution separates enantiomers based on differential reaction rates.

Pillar 4: A Strategic Approach to Resolving 2-Amino-3-phenylpropanamide

The resolution of 2-Amino-3-phenylpropanamide is less specifically documented than that of benzylamine, requiring a strategy grounded in the fundamental principles of amine resolution while accounting for its unique structural features.

Primary Method: Diastereomeric Salt Formation

This remains the most logical and scalable starting point. The primary amino group is a clear handle for salt formation with a chiral acid.

Causality in Experimental Choices:

  • Structural Influence: The presence of the amide group and the bulky benzyl side chain will significantly influence the crystal lattice energy and solvation of the resulting diastereomeric salts. The amide can act as both a hydrogen bond donor and acceptor, potentially leading to more complex crystalline structures.

  • Screening is Key: Unlike the well-trodden path for benzylamine, resolving this molecule would necessitate a systematic screen of both resolving agents (tartaric acid, mandelic acid, camphorsulfonic acid, etc.) and solvents (alcohols, esters, ketones, and mixtures thereof) to identify a combination that provides both good yield and high diastereomeric excess.[18]

Proposed Protocol: Resolution of (±)-2-Amino-3-phenylpropanamide
  • Screening: Conduct a small-scale parallel screen. Dissolve the racemic amide in a matrix of different solvents. To each, add a solution of a different chiral resolving acid (e.g., D-tartaric acid, L-tartaric acid, (S)-mandelic acid, (R)-mandelic acid). Observe for spontaneous precipitation at room temperature and after cooling.

  • Optimization: Once a promising "hit" (a solvent/reagent pair that yields a crystalline solid) is identified, optimize the conditions:

    • Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amide.

    • Concentration: Adjust the concentration of the substrate in the chosen solvent.

    • Temperature Profile: Optimize the dissolution temperature and the cooling profile to control crystal growth.

  • Scale-Up and Validation: Once optimized, scale the reaction. The isolation, liberation of the free amine (using aqueous base), and extraction steps are analogous to the benzylamine protocol.

  • Self-Validation: The ultimate proof of a successful protocol is the determination of enantiomeric excess (ee%). Chiral HPLC is the most direct and reliable method for this analysis.[19][20] The separation of underivatized amino acid derivatives can be challenging, and derivatization may be required to achieve good separation on available chiral columns.[21][22]

Conclusion

The chiral resolution of 2-Amino-3-phenylpropanamide and benzylamine, while both centered on the reactivity of a primary amine, highlights a critical lesson in synthetic chemistry: while principles are universal, application is substrate-specific.

  • Benzylamine represents a solved problem, a textbook case where classical diastereomeric salt formation with common resolving agents like tartaric acid is highly effective and scalable. Its resolution serves as a reliable benchmark for process development.

  • 2-Amino-3-phenylpropanamide presents a more nuanced challenge. Its larger size and additional amide functionality demand a more empirical, screening-based approach to discover the optimal conditions for crystallization. The principles of diastereomeric salt formation are the same, but the specific interactions governing solubility are more complex.

For researchers and drug development professionals, this comparison underscores the necessity of combining foundational knowledge with rigorous, data-driven experimental design. The path to enantiomeric purity for a simple amine may be a well-lit highway, while the path for a more complex derivative often requires navigating through careful and systematic exploration.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • Chiral resolution. Wikipedia.
  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling.
  • Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry.
  • Kinetic resolution of amines. Bode Research Group, ETH Zurich.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. PubMed.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Royal Society of Chemistry.
  • Fast racemization and dynamic kinetic resolution of primary benzyl amines.
  • Stereochemistry - Stereoelectronics. University of Liverpool.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.
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  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
  • Kinetic Resolution of Benzylamines via Palladium(II)
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  • What are the Various Applic
  • Benzylamine. Wikipedia.
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  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.
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  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
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A Comprehensive Guide to the Structural and Functional Differences Between L- and D-2-Amino-3-phenylpropanamide Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Publication

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmacology and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This guide provides an in-depth comparative analysis of the L- and D-enantiomers of 2-Amino-3-phenylpropanamide, a derivative of the amino acid phenylalanine. We will delve into their fundamental structural differences, present comparative physicochemical data, and explore the profound implications of their stereochemistry on biological function. This document is intended to serve as a critical resource for professionals in the scientific community, offering a detailed examination of the structure-activity relationship of these enantiomers.

The Significance of Chirality in Drug Development: An Introduction

Chirality is a key concept in stereochemistry, referring to molecules that exist as a pair of non-superimposable mirror images, much like a pair of human hands. These mirror-image isomers are known as enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This difference becomes critically important in biological systems, where interactions with chiral macromolecules such as enzymes and receptors are highly specific. One enantiomer may elicit a desired therapeutic effect, while its counterpart could be biologically inactive or, in some cases, produce adverse or toxic effects. The classic and tragic example of thalidomide underscores the critical need to study enantiomers individually.[1]

2-Amino-3-phenylpropanamide, a close relative of phenylalanine, is a chiral molecule possessing two enantiomeric forms: L-2-Amino-3-phenylpropanamide and D-2-Amino-3-phenylpropanamide. A thorough understanding of the structural and functional distinctions between these two isomers is essential for any potential therapeutic application.

Unveiling the Structural Architecture: L- vs. D-2-Amino-3-phenylpropanamide

The fundamental difference between the L- and D-enantiomers of 2-Amino-3-phenylpropanamide is the spatial orientation of the functional groups around the chiral center, the alpha-carbon.

  • L-2-Amino-3-phenylpropanamide : In a Fischer projection, with the amide group positioned at the top and the benzyl side chain at the bottom, the amino group is oriented to the left.[2][3] This is the form predominantly found in naturally occurring proteins.[2][4]

  • D-2-Amino-3-phenylpropanamide : Conversely, in the D-enantiomer, the amino group is positioned to the right in the same Fischer projection.[2][3]

This subtle variation in three-dimensional structure dictates the overall shape of the molecule and its ability to interact with other chiral entities.

Figure 1: A diagram illustrating the mirror-image relationship between L- and D-2-Amino-3-phenylpropanamide.

A Comparative Look at Physicochemical Properties

In an achiral environment, enantiomers exhibit identical physical properties, such as melting point, boiling point, and solubility.[1] However, their interaction with plane-polarized light and their behavior in chiral environments, such as a chiral chromatography column, are distinct.

PropertyL-2-Amino-3-phenylpropanamideD-2-Amino-3-phenylpropanamide
Optical Rotation Levorotatory (-) (rotates plane-polarized light to the left)[3]Dextrorotatory (+) (rotates plane-polarized light to the right)[3]
Melting Point IdenticalIdentical
Boiling Point IdenticalIdentical
Solubility (in achiral solvents) IdenticalIdentical
Retention Time (Chiral HPLC) DifferentDifferent

Table 1: A comparison of the key physicochemical properties of the enantiomers of 2-Amino-3-phenylpropanamide.

3.1. Experimental Protocol: Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.

Objective: To resolve and determine the enantiomeric purity of a 2-Amino-3-phenylpropanamide sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral column (e.g., a polysaccharide-based CSP).

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol).

  • A sample of 2-Amino-3-phenylpropanamide (either as a racemic mixture or a single enantiomer).

  • Analytical standards of pure L- and D-2-Amino-3-phenylpropanamide.

Methodology:

  • System Equilibration: The chiral column is equilibrated with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Sample Preparation: A precise amount of the 2-Amino-3-phenylpropanamide sample is dissolved in the mobile phase.

  • Injection: A defined volume of the sample solution is injected into the HPLC system.

  • Elution and Detection: The enantiomers are separated on the chiral column and detected as they elute, typically using a UV detector set at an appropriate wavelength.

  • Data Analysis: The resulting chromatogram will show two distinct peaks corresponding to the L- and D-enantiomers. The retention time of each peak allows for identification, while the peak area is used for quantification.

hplc_workflow cluster_protocol Chiral HPLC Protocol start Prepare Mobile Phase and Equilibrate System prepare_sample Prepare Sample Solution start->prepare_sample inject Inject Sample prepare_sample->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect analyze Data Analysis: Identify and Quantify Enantiomers detect->analyze

Figure 2: A flowchart outlining the key steps in the chiral HPLC analysis of 2-Amino-3-phenylpropanamide enantiomers.

The Biological Implications of Stereochemistry

The distinct three-dimensional structures of L- and D-2-Amino-3-phenylpropanamide result in stereospecific interactions with chiral biological macromolecules.[5][6] This is often explained by the "three-point attachment" model, which posits that for a molecule to elicit a biological response, it must interact with its target at a minimum of three specific points. Due to their different spatial arrangements, one enantiomer may bind with high affinity and efficacy, while the other may bind weakly or not at all.[7]

In general, L-amino acids are the building blocks of proteins in living organisms and are readily metabolized.[4][5] D-amino acids, on the other hand, are less common in higher organisms and are often poorly metabolized.[5] This can lead to differences in their pharmacokinetic profiles, with D-enantiomers sometimes exhibiting higher plasma concentrations and longer half-lives.[5][8] While specific data on the differential biological activities of L- and D-2-Amino-3-phenylpropanamide are not widely available in public literature, the fundamental principles of stereochemistry in pharmacology suggest that they would likely exhibit distinct biological effects.

Conclusion

The structural dissimilarity between L- and D-2-Amino-3-phenylpropanamide, arising from the chirality of the alpha-carbon, is a prime example of enantiomerism. Although they possess identical physical properties in achiral environments, their interactions with chiral systems, such as plane-polarized light and biological targets, are different. The ability to separate and characterize these enantiomers using techniques like chiral HPLC is crucial for research and development in the pharmaceutical and life sciences. A comprehensive understanding of the unique properties of each enantiomer is a prerequisite for the rational design of safe and effective therapeutic agents.

References
  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (2025, December 9). What is the difference between D and L enantiomers in terms of their effects on the body?
  • PubChem. (n.d.). (2R)-2-amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioibérica Plant Health. (2009, July 29). Biological activity of L- and D- amino acids. Retrieved from [Link]

  • Appchem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-3-phenylpropanamide — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2021, August 28). L- and D-enantiomers of amino acids. Retrieved from [Link]

  • Valderrama, E., et al. (2019). Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 5.13: Chemical Properties of Enantiomers. Retrieved from [Link]

  • BioPharmaSpec. (2024, September 16). L/D-Amino Acids: Differences and Importance. Retrieved from [Link]

  • Pérez-Mellor, A., et al. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3983. Retrieved from [Link]

  • Unak, P., & Yilmaz, M. (2001). Discrimination of D-Amino Acids from L-Amino Acids Using Electric Potential Changes of a Membrane.
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Validating the Enantiomeric Purity of Commercial 2-Amino-3-phenylpropanamide Batches

Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Stereochemical Integrity

2-Amino-3-phenylpropanamide, commonly known as phenylalaninamide, is a highly versatile chiral building block. In modern drug development, it serves as a critical intermediate in the synthesis of synthetic cannabinoid receptor agonists (SCRAs) such as APP-BUTINACA[1] and acts as a foundational scaffold for C2​ -symmetric organocatalysts[2]. Because the pharmacological efficacy and toxicological profile of downstream active pharmaceutical ingredients (APIs) reside almost exclusively in specific enantiomers (typically the (S)-enantiomer for SCRAs)[1], validating the enantiomeric excess ( ee% ) of commercial batches is a non-negotiable quality control checkpoint.

This guide objectively compares the two leading analytical modalities for resolving underivatized (R)- and (S)-phenylalaninamide—Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—and provides self-validating protocols to ensure absolute batch integrity.

Objective Comparison of Analytical Modalities

To distinguish between the enantiomers of a primary amino amide, the analytical system must recognize subtle spatial differences around the chiral center. We compare a gold-standard chromatographic approach utilizing zwitterionic stationary phases against an orthogonal electrophoretic approach using dual chiral selectors.

Table 1: Performance Matrix of Chiral Resolution Techniques
ParameterChiral HPLC (Zwitterionic Phase)Capillary Electrophoresis (Dual Selector)
Primary Chiral Selector Cinchona alkaloid-based ZWIX(+) β -CD + Chiral Ionic Liquid ([TBA][L-ASP])
Separation Mechanism Synergistic ion-exchange & H-bondingInclusion complexation & electrostatic interaction
Typical Resolution ( Rs​ ) >2.0 (Baseline resolution) >1.5 (Baseline resolution)
Analysis Run Time ∼9 minutes[3] <6 minutes[4]
Sensitivity (LOD) Low μg/mL 0.08μg/mL [4]
Operational Cost High (Expensive chiral columns, solvent use)Low (Minimal solvent, inexpensive capillaries)
Best Use Case High-throughput batch release testingOrthogonal validation & low-volume sampling

Mechanistic Workflow for Batch Validation

To prevent false positives caused by column degradation or matrix interference, a robust validation workflow must incorporate both a primary screening method and a conditional orthogonal validation step.

G Start Commercial Batch 2-Amino-3-phenylpropanamide SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLC Primary Screening: Chiral HPLC (Zwitterionic / ZWIX+ Column) SamplePrep->HPLC Aliquot 1 CE Orthogonal Validation: CE (β-CD + Chiral Ionic Liquid) SamplePrep->CE Aliquot 2 Data Data Integration (Rs > 1.5, ee > 99%) HPLC->Data CE->Data Pass Batch Approved (Enantiopure) Data->Pass Meets Criteria Fail Batch Rejected (Racemization Detected) Data->Fail Fails Criteria

Workflow for the enantiomeric validation of commercial 2-Amino-3-phenylpropanamide batches.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the System Suitability Test (SST) fails, the workflow halts, preventing the release of compromised data.

Protocol A: High-Throughput Chiral HPLC (Zwitterionic Phase)

This method leverages a CHIRALPAK ZWIX(+) column, which is specifically engineered for underivatized amino acids and amides[3].

  • Causality of Method Design: The ZWIX(+) stationary phase contains a zwitterionic cinchona alkaloid derivative. Phenylalaninamide possesses a basic primary amine and a neutral (but polar) amide group. By using a mobile phase buffered with formic acid and diethylamine, we strictly control the ionization state of both the analyte and the stationary phase. This enables a "double ion-pairing" mechanism combined with steric hindrance, forcing the (R)- and (S)-enantiomers to interact with the chiral cleft at different affinities.

Step-by-Step Execution:

  • Mobile Phase Preparation: Mix 500 mL Acetonitrile, 500 mL Methanol, and 20 mL ultrapure water. Add 1.9 mL Formic acid and 2.6 mL Diethylamine[3]. Degas via ultrasonication for 15 minutes.

  • System Suitability Test (SST - The Self-Validation Step):

    • Inject a synthetic racemic standard (50:50 (R)/(S)-phenylalaninamide) at 1.0mg/mL .

    • Acceptance Criteria: The system must demonstrate a Resolution ( Rs​ ) ≥1.5 and a peak area ratio of 0.99–1.01. If Rs​<1.5 , the column has lost its zwitterionic capacity or the mobile phase pH is incorrect; discard the mobile phase and re-equilibrate.

  • Batch Analysis:

    • Dissolve the commercial batch sample in the mobile phase to a concentration of 1.0mg/mL . Filter through a 0.22μm PTFE syringe filter.

    • Inject 5μL onto the CHIRALPAK ZWIX(+) column ( 3μm,3mm×150mm )[3].

    • Run isocratically at a flow rate of 0.5mL/min at 25∘C [3].

    • Monitor via UV detection at 210nm (or 254nm for the phenyl ring).

  • Data Extraction: Calculate the ee% using the formula: ee%=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100 .

Protocol B: Orthogonal Validation via Capillary Electrophoresis (CE)

When HPLC results are borderline or matrix interferences are suspected, CE provides an orthogonal separation mechanism based on electrophoretic mobility rather than partition coefficients[4].

  • Causality of Method Design: Using β -cyclodextrin ( β -CD) alone often yields poor resolution for amino amides because the chiral center is too far from the phenyl ring that enters the hydrophobic cavity. By introducing a chiral ionic liquid—tetrabutylammonium L-aspartate ([TBA][L-ASP])—we create a synergistic dual-selector system. The β -CD anchors the aromatic ring, while the [L-ASP] anion engages in stereoselective hydrogen bonding and electrostatic interactions directly with the chiral amine/amide center[4]. A pH of 9.5 ensures the optimal partial deprotonation required for this interaction.

Step-by-Step Execution:

  • Background Electrolyte (BGE) Preparation: Prepare a solution containing 15mM sodium tetraborate, 5mM β -CD, and 4mM [TBA][L-ASP]. Adjust the pH to 9.5 using 0.1M NaOH[4].

  • Capillary Conditioning: Flush a fused-silica capillary ( 50μm ID, 45cm effective length) with 0.1M NaOH for 3 min, followed by ultrapure water for 2 min, and finally the BGE for 4 min.

  • SST (Self-Validation): Inject the racemic standard hydrodynamically ( 50mbar for 5s ). Apply a separation voltage of 10kV [4]. Ensure baseline separation occurs within 6 minutes.

  • Batch Analysis: Inject the commercial sample ( 0.1mg/mL in water). Record the electropherogram at 214nm .

Data Interpretation & Quantitative Benchmarks

To definitively validate a commercial batch, the experimental output must be compared against established theoretical benchmarks. Table 2 outlines the expected quantitative parameters for a passing batch.

Table 2: Expected Chromatographic & Electrophoretic Benchmarks
MetricHPLC (ZWIX+ Column)CE (Dual Selector System)Batch Approval Threshold
Elution Order (S) elutes prior to (R)(S) migrates prior to (R)N/A (Method Dependent)
Selectivity ( α ) ≥1.15 ≥1.12 >1.10
Resolution ( Rs​ ) ≥2.0 ≥1.8 ≥1.5 (Baseline)
Enantiomeric Excess ( ee% ) >99.5% >99.0% ≥99.0%
Signal-to-Noise (Minor Peak) >10:1 at 0.1% impurity >10:1 at 0.5% impurity S/N>10 for LOQ

Note: If a batch yields an ee% of 98.5% via HPLC, it must be cross-verified via CE. If CE confirms the ee% is below 99.0%, the batch must be rejected due to unacceptable levels of racemization.

References

  • Process for the preparation of (1r,3r)- and (1s,3s)-2,2-dihalo-3-(substituted phenyl)
  • Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA Source: PubMed Central (PMC) / NIH URL:[Link]

  • Chiral Separation of Phenylalanine and Tryptophan by Capillary Electrophoresis Using a Mixture of β -CD and Chiral Ionic Liquid ([TBA][L-ASP]) as Selectors Source: PubMed / NIH URL:[Link]

  • C2​ -Symmetric Amino Acid Amide-Derived Organocatalysts Source: MDPI URL:[Link]

Sources

Assessing the stability of 2-Amino-3-phenylpropanamide compared to other amino acid amides

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Overview: The Dual Nature of Amide Stability

2-Amino-3-phenylpropanamide (L-phenylalaninamide or Phe-NH2) is a highly versatile building block utilized extensively in solid-phase peptide synthesis (SPPS), prodrug formulation, and chiral resolution processes. When formulating with amino acid amides, stability is not a monolithic trait; it must be bifurcated into chemical hydrolytic stability and enzymatic stability .

As a Senior Application Scientist, I often observe formulators treating all amino acid amides as equally stable under physiological or synthetic conditions. This is a critical misstep. The bulky benzyl side chain of Phe-NH2 imparts unique steric properties that make it highly resistant to spontaneous aqueous hydrolysis compared to unbranched amides like glycinamide, yet paradoxically susceptible to targeted enzymatic cleavage and specific acid-catalyzed degradation when N-acylated. This guide unpacks the structural causality behind these stability profiles and provides self-validating protocols for rigorous laboratory assessment.

Structural Causality: Chemical vs. Enzymatic Degradation Profiles

Steric Shielding and Acid-Catalyzed Oxazolinium Formation

Under neutral to mildly basic conditions, the primary amide bond of Phe-NH2 is exceptionally stable. The large benzyl group provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack by water.

However, a critical vulnerability emerges when Phe-NH2 is N-acylated (e.g., when it acts as the C-terminal residue in a synthesized peptide). Under mild acidic conditions—such as the trifluoroacetic acid (TFA)/water mixtures routinely used for resin cleavage in SPPS—these N-acylated amides exhibit unexpected hydrolytic instability[1]. This degradation is not a simple direct hydrolysis; rather, it is driven by the remote acyl group (four bonds away) which attacks the amide carbonyl to form a highly reactive oxazolinium ion intermediate[2]. Because this mechanism relies on the electron density of the acyl group rather than the steric bulk of the phenylalanine residue, Phe-NH2 derivatives can degrade rapidly if the N-terminal protecting group or adjacent amino acid is electron-rich.

Aminopeptidase Active Site Specificity

In biological matrices, the stability of Phe-NH2 is dictated by its interaction with aminopeptidases. Enzymes such as the L-aminopeptidase isolated from Pseudomonas putida ATCC 12633 are utilized industrially for the stereoselective hydrolysis of amino acid amides[3].

The kinetics of enzymatic cleavage are heavily dependent on the side-chain architecture. Unbranched amides like L-alaninamide (Ala-NH2) are cleaved extremely rapidly due to minimal steric clash within the enzyme's active site. Conversely, Phe-NH2 is cleaved at a moderate-to-high rate; its bulky benzyl group requires an enzyme with a sufficiently large, hydrophobic S1 binding pocket to anchor the substrate[4]. In stark contrast, cyclic amides like L-prolinamide (Pro-NH2) are highly resistant to standard aminopeptidases due to their conformationally locked secondary amine structure, requiring specialized enzymes like L-proline amide hydrolase (PAH) for degradation[5].

Quantitative Comparison Matrix

The following table summarizes the relative stability parameters of Phe-NH2 compared to other standard amino acid amides.

Amino Acid AmideSide-Chain ProfileChemical Stability (Mild Acid, N-Acylated)Enzymatic Cleavage Rate (L-Aminopeptidase)Primary Degradation Pathway
Glycinamide (Gly-NH2) Hydrogen (No steric bulk)ModerateHighNon-specific hydrolysis
L-Alaninamide (Ala-NH2) Small Aliphatic (-CH3)ModerateVery HighRapid enzymatic cleavage
2-Amino-3-phenylpropanamide Bulky Aromatic (Benzyl)Low (Oxazolinium formation)Moderate (S1 pocket dependent)S1-specific enzymatic cleavage
L-Prolinamide (Pro-NH2) Cyclic Secondary AmineHigh (Conformationally locked)Very LowSpecialized Prolyl Aminopeptidases

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your stability data, the following protocols are designed as closed, self-validating systems.

Protocol A: Mass-Balanced Assessment of Acid-Catalyzed Hydrolysis

Objective: Quantify the hydrolytic degradation of N-acylated Phe-NH2 under simulated peptide-cleavage conditions.

  • Sample Preparation: Dissolve 10 mM of N-acyl-Phe-NH2 in a 95:5 (v/v) TFA/H2O mixture. Causality: The 5% water acts as the essential nucleophile required to resolve the oxazolinium ion into the final cleaved products.

  • Incubation: Maintain the solution at 25°C in a thermomixer to ensure uniform kinetic energy distribution.

  • Quenching: At predetermined intervals (0, 1, 2, 4, 8 hours), extract 10 µL aliquots and immediately quench in 990 µL of cold 0.1 M Tris-HCl buffer (pH 8.0). Causality: Rapid neutralization to pH 8.0 immediately halts the acid-catalyzed oxazolinium formation, freezing the kinetic profile for accurate HPLC measurement.

  • Chromatographic Analysis: Inject 5 µL onto a C18 Reverse-Phase HPLC column, running a gradient of 10-90% Acetonitrile in 0.1% TFA over 15 minutes.

Self-Validation Mechanism (Mass Balance Check): The protocol validates itself by calculating the total molarity of the system. The sum of the remaining intact N-acyl-Phe-NH2 and the quantified cleavage products (truncated peptide + free Phe-NH2) must equal the starting 10 mM (±2%). A drop in total mass balance indicates alternative side reactions (e.g., irreversible aggregation or side-chain modifications) rather than the targeted hydrolysis.

Protocol B: Stereo-Controlled Aminopeptidase Cleavage Assay

Objective: Determine the enzymatic hydrolysis rate of L-Phe-NH2 compared to L-Ala-NH2.

  • Substrate Initialization: Prepare 50 mM solutions of L-Phe-NH2 and L-Ala-NH2 in 50 mM potassium phosphate buffer (pH 8.0).

  • Enzyme Addition: Introduce 0.5 U/mL of purified L-aminopeptidase (e.g., from P. putida) to the substrate solutions at 30°C. Causality: Precise temperature control prevents thermal denaturation while matching the enzyme's physiological optimum for maximum catalytic efficiency.

  • Reaction Termination: At 10-minute intervals, withdraw 50 µL aliquots and heat-inactivate at 95°C for 5 minutes. Causality: Thermal denaturation permanently unfolds the enzyme, ensuring absolutely no residual cleavage occurs while samples await analysis.

  • Quantification: Analyze the release of free L-phenylalanine and L-alanine via HPLC.

Self-Validation Mechanism (Stereo-Control): A parallel control using D-phenylalaninamide must be run simultaneously. Because the enzyme is strictly L-stereoselective, the D-isomer must show 0% hydrolysis. Any detected cleavage in the D-isomer control immediately flags chemical auto-hydrolysis or microbial contamination, invalidating the run.

Mechanistic Workflows

G A Racemic Phe-NH2 (Substrate) B L-Aminopeptidase (Biocatalyst) A->B Binding (S1 Pocket) C Stereoselective Cleavage B->C Catalysis D L-Phenylalanine (Product) C->D L-Isomer Hydrolysis E D-Phe-NH2 (Unreacted) C->E D-Isomer Exclusion

Enzymatic resolution workflow of racemic Phe-NH2 via L-aminopeptidase.

G A N-Acyl-Phe-NH2 (Intact Peptide) B TFA / H2O (Mild Acid) A->B Acidic Exposure C Oxazolinium Ion (Reactive Intermediate) B->C Nucleophilic Attack D Truncated Peptide + Free Amide C->D Rapid Hydrolysis

Acid-catalyzed hydrolytic degradation of N-acylated amino acid amides.

Strategic Recommendations for Formulators

When utilizing 2-Amino-3-phenylpropanamide in drug development, do not rely solely on its baseline aqueous stability. If the molecule is to be N-acylated (such as in a prodrug linker or a synthetic peptide), avoid prolonged exposure to mild aqueous acids during purification or formulation, as the oxazolinium pathway will drastically reduce your yield. Conversely, if designing a prodrug intended for rapid biological activation, leveraging the specific S1 pocket affinity of L-aminopeptidases for the benzyl group can provide a highly controlled, predictable release profile compared to the overly rapid cleavage of aliphatic amides.

References

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | The Journal of Organic Chemistry Source: American Chemical Society (acs.org) URL:[Link]

  • Title: Kinetic parameters for the hydrolysis of different amino acid amides by purified L-aminopeptidase of P. putida ATCC 12633 Source: ResearchGate URL:[Link]

  • Title: β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate Source: Applied and Environmental Microbiology (asm.org) URL:[Link]

  • Title: A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process Source: MDPI URL:[Link]

Sources

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